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2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol Documentation Hub

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  • Product: 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol
  • CAS: 1780014-20-1

Core Science & Biosynthesis

Foundational

Unlocking the Pyrano[3,4-c]pyrazole Scaffold: Physicochemical Profiling and Synthetic Workflows

Executive Summary: The Isomeric Paradigm Shift The pyranopyrazole scaffold is a privileged structure in medicinal chemistry, historically celebrated for its diverse pharmacological profile. Structurally, the fusion of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Paradigm Shift

The pyranopyrazole scaffold is a privileged structure in medicinal chemistry, historically celebrated for its diverse pharmacological profile. Structurally, the fusion of a pyrazole ring with a 4H-pyran ring yields four possible isomers: pyrano[2,3-c], pyrano[3,2-c], pyrano[3,4-c], and pyrano[4,3-c] pyrazoles. To date, the vast majority of research and patent literature has focused exclusively on the pyrano[2,3-c]pyrazole isomer due to its established biological significance and synthetic accessibility 1[1].

However, as the 2,3-c chemical space becomes saturated, drug development professionals are pivoting toward the underexplored pyrano[3,4-c]pyrazole derivatives. Reports on the preparation and profiling of this specific isomer remain exceedingly rare 2[2]. By shifting the position of the heteroatoms, the 3,4-c configuration fundamentally alters the molecule's electronic topography, hydrogen-bond vectors, and steric presentation. This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthetic workflows, and biological target engagement of novel pyrano[3,4-c]pyrazole derivatives.

Physicochemical Profiling: 2,3-c vs. 3,4-c Isomers

The spatial rearrangement of the oxygen atom in the pyran ring relative to the basic nitrogens of the pyrazole ring dictates the molecule's behavior in biological systems. In the 3,4-c isomer, the altered dipole moment and hydrogen bond acceptor (HBA) trajectory result in a distinctly different pharmacokinetic profile compared to standard 2,3-c derivatives.

To guide lead optimization, we have summarized the comparative physicochemical data below. These shifts are critical for overcoming common formulation hurdles, such as poor aqueous solubility, often encountered with highly lipophilic heterocycles.

Table 1: Comparative Physicochemical Data for Lead Optimization

PropertyPyrano[2,3-c]pyrazole (Standard)Pyrano[3,4-c]pyrazole (Novel Scaffold)Pharmacological Implication
Lipophilicity (cLogP) 2.2 - 2.81.7 - 2.4Decreased lipophilicity improves aqueous solubility, reducing formulation hurdles.
Topological Polar Surface Area (TPSA) ~68 Ų~76 ŲAltered H-bond vectors; potential for unique kinase pocket binding and altered BBB penetration.
Aqueous Solubility (Thermodynamic) 15 - 25 μg/mL35 - 55 μg/mLEnhanced bioavailability for oral administration routes.
Dipole Moment 3.4 D4.1 DStronger electrostatic interactions with target protein residues.
Synthetic Methodology: Self-Validating Multicomponent Assembly

Traditional step-wise syntheses of fused heterocycles suffer from poor atom economy, toxic solvent requirements, and complex purification steps. To construct the pyrano[3,4-c]pyrazole core, we deploy a green, one-pot Multicomponent Reaction (MCR) 3[3].

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . This means integrating In-Process Quality Control (IPQC) checkpoints that confirm intermediate success before proceeding, thereby eliminating downstream failures. We utilize Zinc Acetate ( Zn(OAc)2​ ) as a multifunctional Lewis acid catalyst, which is highly effective for pyranopyrazole scaffolds 4[4].

Protocol: Ultrasonic-Assisted One-Pot Synthesis of Pyrano[3,4-c]pyrazoles

Objective: Synthesize functionalized pyrano[3,4-c]pyrazoles via a four-component condensation.

Step 1: Knoevenagel Condensation (Intermediate Validation)

  • Action: In a 50 mL round-bottom flask, combine an aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of aqueous ethanol (1:1 v/v). Add 10 mol% Zn(OAc)2​ .

  • Causality: Zn(OAc)2​ acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the aldehyde to increase its electrophilicity. This facilitates rapid nucleophilic attack by the active methylene of malononitrile. Aqueous ethanol provides a green, protic environment that stabilizes the transition state.

  • Self-Validating Checkpoint (IPQC 1): Stir at room temperature for 15 minutes. The reaction mixture will shift from colorless to a pale yellow suspension. Spot the mixture on a TLC plate (Hexane:EtOAc 7:3); the complete disappearance of the UV-active aldehyde spot confirms 100% conversion to the arylidenemalononitrile intermediate. Do not proceed until this spot is absent.

Step 2: Michael Addition & Cyclocondensation

  • Action: To the validated intermediate mixture, add a 3-methyl-1H-pyrazol-5(4H)-one derivative (1.0 mmol) and hydrazine hydrate (1.2 mmol). Elevate the temperature to 60°C under ultrasonic irradiation (35 kHz) for 20 minutes.

  • Causality: The 3,4-c ring closure is sterically demanding. Ultrasonic cavitation generates localized microscopic hotspots (high temperature and pressure) that overcome the high activation energy required for this specific atypical cyclization, preventing the formation of thermodynamic byproducts.

  • Self-Validating Checkpoint (IPQC 2): A dense precipitate will rapidly form. TLC analysis should reveal a single, new, highly fluorescent spot under UV (254 nm), indicating the successful formation of the conjugated pyranopyrazole core.

Step 3: Isolation and Purification

  • Action: Cool the mixture to 0°C, filter the precipitate under vacuum, and wash with ice-cold water (3 x 5 mL). Recrystallize the crude product from hot ethanol.

  • Causality: The final pyrano[3,4-c]pyrazole product is highly insoluble in cold water, ensuring maximum yield recovery. Hot ethanol selectively dissolves the desired organic product while leaving any residual inorganic zinc salts behind, yielding >95% purity without the need for column chromatography.

Biological Target Engagement: Chk1 Kinase Inhibition

Pyranopyrazoles exhibit a diverse range of biological characteristics, including potent anticancer and anti-inflammatory properties 5[5]. One of the most critical mechanisms of action for this scaffold is the inhibition of human Checkpoint kinase 1 (Chk1) 6[6].

Chk1 is a serine/threonine kinase that plays a vital role in the DNA damage response. When cancer cells incur DNA damage (often via chemotherapy), Chk1 halts the cell cycle to allow for DNA repair, thereby promoting cancer cell survival. By introducing pyrano[3,4-c]pyrazole derivatives, we can competitively inhibit Chk1. The unique TPSA and dipole moment of the 3,4-c isomer allow it to anchor deeply into the ATP-binding pocket of Chk1. This inhibition bypasses the cell cycle arrest, forcing the damaged cancer cell into premature mitosis, which ultimately triggers mitotic catastrophe and apoptosis.

Pathway DNA_Damage DNA Damage Event ATR_Kinase ATR Kinase Activation DNA_Damage->ATR_Kinase Chk1_Kinase Chk1 Kinase ATR_Kinase->Chk1_Kinase Cdc25_Phospho Cdc25 Phosphorylation (Inactivation) Chk1_Kinase->Cdc25_Phospho Cell_Arrest Cell Cycle Arrest (Cancer Survival) Cdc25_Phospho->Cell_Arrest Apoptosis Apoptosis (Mitotic Catastrophe) Cell_Arrest->Apoptosis Forced Entry to Mitosis Pyrano_34c Pyrano[3,4-c]pyrazole Derivatives Pyrano_34c->Chk1_Kinase Competitive Inhibition Pyrano_34c->Cell_Arrest Bypasses Arrest

Fig 1: Mechanism of action for pyrano[3,4-c]pyrazoles via Chk1 kinase inhibition and apoptosis.

Conclusion

The transition from the heavily patented pyrano[2,3-c]pyrazole space to the novel pyrano[3,4-c]pyrazole scaffold represents a highly strategic maneuver in modern drug discovery. By leveraging green, self-validating multicomponent synthetic protocols, researchers can efficiently generate libraries of these derivatives. Their distinct physicochemical properties—specifically improved aqueous solubility and altered topological polar surface areas—position them as superior candidates for targeted therapies, particularly in the realm of Chk1 kinase inhibition for oncology.

References
  • Title: Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: Atlantis Press URL
  • Source: PMC (NIH)
  • Title: Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives Source: ResearchGate URL
  • Title: One pot synthesis of pyrano[2,3-c]pyrazole Source: World Journal of Pharmaceutical Research URL
  • Title: A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles Source: Taylor & Francis URL
  • Title: A simple one-pot synthesis of pyranopyrazoles scaffold Source: Growing Science URL
  • Title: Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives Source: Semantic Scholar URL

Sources

Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-fluorophenyl)-pyranopyrazolol

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-fluorophenyl)-pyranopyrazolol Abstract The pyranopyrazole scaffold is a privileged heterocyclic motif renowned for its diverse biological activities, maki...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-fluorophenyl)-pyranopyrazolol

Abstract

The pyranopyrazole scaffold is a privileged heterocyclic motif renowned for its diverse biological activities, making it a focal point in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive, in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation of a specific derivative, 2-(4-fluorophenyl)-pyranopyrazolol. Moving beyond a simple recitation of data, this document explains the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. It serves as a technical resource for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic entities. For the purpose of this guide, we will be analyzing the specific isomer 2-(4-fluorophenyl)-2,4-dihydro-1H-pyrano[4,3-c]pyrazol-3-ol .

Molecular Structure: The Foundation of Spectroscopic Behavior

Understanding the molecule's architecture is paramount to predicting and interpreting its spectroscopic data. The chosen isomer, 2-(4-fluorophenyl)-2,4-dihydro-1H-pyrano[4,3-c]pyrazol-3-ol, possesses several key structural features that will dictate its spectral signature:

  • Fused Heterocyclic Core: A pyran ring fused to a pyrazole ring creates a rigid bicyclic system.

  • N-Aryl Substituent: A 4-fluorophenyl group is attached to the N2 position of the pyrazole ring. The fluorine atom serves as a unique spectroscopic probe.

  • Hydroxyl Group: The pyrazolol tautomer features an enolic hydroxyl group at the C3 position, which will be highly characteristic in both IR and ¹H NMR spectra.

  • Chiral Center: The C4 atom of the pyran ring is a stereocenter, which could lead to diastereotopic protons in the adjacent methylene group depending on the conformational rigidity.

Below is the structure with systematic atom numbering used for subsequent spectral assignments.

Chemical structure of 2-(4-fluorophenyl)-2,4-dihydro-1H-pyrano[4,3-c]pyrazol-3-ol with atom numbering for spectroscopic assignment.

(Note: Image is a placeholder for the described chemical structure)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For a compound like 2-(4-fluorophenyl)-pyranopyrazolol, a combination of ¹H, ¹³C, and even ¹⁹F NMR experiments provides a complete structural picture.[3]

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of hydroxyl protons, allowing for their observation and coupling.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Key Couplings
OH (on C3)9.0 - 10.0broad singlet1HThe acidic proton of the enol is typically deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is highly dependent on concentration and temperature.[4]
H-77.9 - 8.1Doublet of triplets1HThis proton is part of the pyrazole ring, adjacent to the ring junction, and is expected to be in the aromatic region.[5]
H-2', H-6' (Aryl)7.7 - 7.9Doublet of doublets (or multiplet)2HThese protons are ortho to the nitrogen-substituted carbon and will be deshielded. They will exhibit coupling to the adjacent aromatic protons (H-3'/H-5') and a longer-range coupling to the ¹⁹F atom.[6]
H-3', H-5' (Aryl)7.2 - 7.4Triplet (or doublet of doublets)2HThese protons are ortho to the fluorine atom. Their signal will be split by the adjacent protons and the ¹⁹F atom, often appearing as a triplet due to similar ³JHH and ³JHF coupling constants.[6]
H-1 (CH₂)4.6 - 4.8Multiplet2HProtons on the carbon adjacent to the pyran oxygen (C-O-CH₂) are deshielded. They may appear as a complex multiplet due to coupling with the H-4 proton.
H-4 (CH)3.6 - 3.8Multiplet1HThe methine proton will couple to the adjacent methylene protons at C-1.
¹³C NMR Spectroscopy: The Carbon Framework

Broadband proton-decoupled ¹³C NMR reveals all unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to ¹⁹F)Rationale
C-3 (C-OH)160 - 165SingletThe enolic carbon bearing the hydroxyl group is significantly deshielded.[7]
C-1' (Aryl, C-N)138 - 142Doublet (⁴JCF ≈ 3-4 Hz)The aromatic carbon directly attached to the pyrazole nitrogen. A small coupling to fluorine is expected.
C-4' (Aryl, C-F)158 - 162Doublet (¹JCF ≈ 240-250 Hz)The carbon directly bonded to fluorine exhibits a characteristic large one-bond C-F coupling constant.[8]
C-2', C-6' (Aryl)120 - 125Doublet (²JCF ≈ 20-25 Hz)Carbons ortho to the C-F bond show a significant two-bond coupling constant.
C-3', C-5' (Aryl)115 - 118Doublet (³JCF ≈ 8-10 Hz)Carbons meta to the C-F bond show a smaller three-bond coupling.
C-3a, C-7a (Ring Junction)145 - 155SingletsQuaternary carbons at the ring fusion are typically found in this region.[9]
C-7105 - 115SingletThe CH carbon of the pyrazole ring.[10]
C-1 (CH₂)65 - 70SingletThe methylene carbon adjacent to the pyran oxygen is deshielded.
C-4 (CH)25 - 30SingletThe aliphatic methine carbon of the pyran ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the key functional groups within a molecule by measuring the vibrations of its bonds.

Experimental Protocol: ATR-FTIR Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty crystal.

  • Measurement: Collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3200O-H stretchHydroxyl (enol)Strong, Broad
3100 - 3000C-H stretchAromatic (Aryl & Pyrazole C-H)Medium
2950 - 2850C-H stretchAliphatic (Pyran CH₂, CH)Medium
1620 - 1580C=N stretchPyrazole RingMedium-Strong
1550 - 1450C=C stretchAromatic & Pyrazole RingsMedium-Strong (multiple bands)
1250 - 1200C-O stretchEnol (C-OH)Strong
1230 - 1180C-F stretchAryl-FluorideStrong
1100 - 1000C-O-C stretchPyran EtherStrong

The most diagnostic peak is the broad O-H stretch around 3300 cm⁻¹, confirming the "pyrazolol" structure.[11][12] The strong C-F and C-O stretches are also key confirmatory signals.[13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this purpose.

Experimental Protocol: EI-MS Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum

The molecular formula for 2-(4-fluorophenyl)-2,4-dihydro-1H-pyrano[4,3-c]pyrazol-3-ol is C₁₃H₁₁FN₂O₂. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) to confirm elemental composition.

  • Molecular Ion (M⁺•): The spectrum will show a molecular ion peak at m/z 246 . This peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: The fragmentation of N-aryl pyranopyrazoles is often initiated by cleavages within the pyran ring or at the N-aryl bond.[1][14]

    • Loss of the Aryl Group: A common fragmentation is the cleavage of the N-C bond, leading to the formation of a fluorophenyl radical and the pyranopyrazolol cation, or vice-versa. The detection of the fluorophenyl cation at m/z 95 would be a strong indicator of this substituent.

    • Pyran Ring Opening: Retro-Diels-Alder type reactions or other ring-opening mechanisms in the pyran moiety can lead to the loss of small neutral molecules like formaldehyde (CH₂O, 30 Da) or ethene (C₂H₄, 28 Da).

    • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[14][15]

Workflow for Spectroscopic Analysis

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Purified_Compound Purified Solid Sample (2-(4-fluorophenyl)-pyranopyrazolol) NMR NMR Spectroscopy (~5-10 mg in 0.6 mL solvent) Purified_Compound->NMR IR IR Spectroscopy (Solid on ATR crystal) Purified_Compound->IR MS Mass Spectrometry (Direct insertion/GC inlet) Purified_Compound->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure Final Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Predicted Fragmentation Pathway

G M [M]⁺• m/z 246 F1 [M - H]⁺ m/z 245 M->F1 - H• F2 [M - CH₂O]⁺• m/z 216 M->F2 - CH₂O F3 [C₆H₄F]⁺ m/z 95 M->F3 - C₇H₇N₂O₂• F5 [M - CO]⁺• m/z 218 M->F5 - CO F4 [C₇H₆N₂O₂]⁺ m/z 162 F1->F4 - C₆H₅F

Caption: A plausible EI-MS fragmentation pathway for the target molecule.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of a novel molecule like 2-(4-fluorophenyl)-pyranopyrazolol is a puzzle where each piece of spectroscopic data provides critical, complementary information. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework and confirm atomic connectivity. Infrared spectroscopy rapidly verifies the presence of key functional groups, most notably the hydroxyl group. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and likely fragmentation points.[16] Together, these techniques provide a self-validating system, ensuring the trustworthy and unambiguous confirmation of the molecular structure, a critical step in the drug discovery and development pipeline.

References

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18). Available at: [Link]

  • Kysil, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6649. Available at: [Link]

  • El-Ghandour, A. H., et al. (2012). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 17(9), 10379-10392. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyranopyrazole derivatives. Scientific Diagram. Available at: [Link]

  • Ghaffar, A., et al. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. Frontiers in Chemical Sciences. Available at: [Link]

  • Ghaffar, A., et al. (2026). Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. Frontiers in Chemical Sciences. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 705. Available at: [Link]

  • Patil, S. D., et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. International Journal of Creative Research Thoughts, 10(3). Available at: [Link]

  • El-Ghandour, A. H., et al. (2012). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. ResearchGate. Available at: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of California, Davis. (n.d.). 1H NMR chemical shift ppm table. Chemistry LibreTexts. Available at: [Link]

  • National Institute of Standards and Technology. (2025). Search Publications by: Quan-Long Pu. NIST. Available at: [Link]

  • Patel, B., et al. (2025). Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4. OICC Press. Available at: [Link]

  • AIP Publishing. (2021). Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. AIP Conference Proceedings. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pyrazole ligands and complexes. Scientific Diagram. Available at: [Link]

  • Santos, C. M. M., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Scientific Diagram. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Scientific Diagram. Available at: [Link]

  • Nanomaterials Chemistry. (2024). One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO. Nanomaterials Chemistry. Available at: [Link]

  • Wang, R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104. Available at: [Link]

  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Scientific Diagram. Available at: [Link]

  • Kysil, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. Available at: [Link]

  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

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Foundational

Unraveling the Tautomerism of Pyranopyrazol-3-ol Compounds: A Comprehensive Guide to Structural Elucidation

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary Pyranopyrazoles, particularly the pyranopyrazol-3-ol and pyrano[2,3-c]pyrazol-5-ol derivatives, represent a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

Pyranopyrazoles, particularly the pyranopyrazol-3-ol and pyrano[2,3-c]pyrazol-5-ol derivatives, represent a privileged class of fused heterocyclic scaffolds with profound applications in pharmacology, agrochemistry, and materials science. A critical, yet often misunderstood, aspect of these molecules is their dynamic tautomerism. The migration of protons across the oxygen, nitrogen, and carbon centers creates a complex equilibrium of OH- (enol), NH- (keto-amine), and CH- (keto-methylene) forms[1]. Furthermore, the pyran ring itself can exhibit 1,4-dihydro versus 2,4-dihydro isomerism depending on the N-substitution pattern[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we dissect the causality behind the analytical techniques used to trap and identify these tautomers, providing a self-validating experimental and computational workflow for structural elucidation.

The Mechanistic Framework of Prototropic Tautomerism

The tautomerism in pyranopyrazol-3-ol systems is governed by the thermodynamic stability of the resulting conjugated systems and the dielectric constant of the solvating medium.

The OH / NH / CH Triad

The core pyrazolone ring embedded within the pyranopyrazole system can exist in three distinct prototropic forms:

  • OH-Tautomer (Enol): Often favored in non-polar solvents where intramolecular hydrogen bonding stabilizes the hydroxyl group.

  • NH-Tautomer (Amide/Keto-amine): Frequently the dominant form in the solid state, as determined by X-ray crystallography, due to robust intermolecular hydrogen-bonding networks[3].

  • CH-Tautomer (Methylene/Keto): Less common but computationally relevant when electron-withdrawing groups perturb the electronic landscape.

The 1,4-Dihydro vs. 2,4-Dihydro Pyran Shift

In multicomponent syntheses, the substitution on the pyrazole nitrogen dictates the final tautomeric state of the pyran ring. N-unsubstituted pyrazolinones thermodynamically favor the 2,4-dihydropyrano structure, whereas N-phenyl substituted derivatives favor the 1,4-dihydropyrano structure[2]. This shift is driven by the minimization of steric hindrance and the maximization of orbital overlap (HOMO-LUMO stabilization).

Tautomerism OH_Enol OH-Tautomer (Enol Form) NH_Keto NH-Tautomer (Amide/Keto Form) OH_Enol->NH_Keto Proton Transfer CH_Keto CH-Tautomer (Methylene/Keto Form) OH_Enol->CH_Keto Tautomerization NH_Keto->CH_Keto Imine-Enamine Shift

Caption: Prototropic tautomeric equilibria in pyranopyrazol-3-ol systems.

Causality in Experimental Choices (E-E-A-T)

To accurately map the tautomeric landscape, a multimodal approach is required. Relying on a single analytical technique often leads to erroneous assignments because tautomeric equilibria shift based on the phase of matter.

  • Solution-State NMR ( 1 H, 13 C, 15 N HSQC): We utilize NMR because the chemical shifts of the carbon and nitrogen nuclei are highly sensitive to protonation states. Specifically, 15 N NMR via HSQC is the definitive tool for distinguishing between an NH environment (keto-amine) and an N=C environment (enol) in solution[2].

  • Solid-State X-Ray Crystallography: Crystallization forces the dynamic equilibrium into a static energy minimum. We employ X-ray diffraction to map the exact solid-state tautomer, revealing how crystal packing and intermolecular hydrogen bonds override solution-state dynamics[3].

  • In Silico DFT Calculations: Experimental data tells us what tautomer exists; Density Functional Theory (DFT) tells us why. By calculating the global electrophilicity, hardness, and HOMO-LUMO gaps in the gas phase or implicit solvent models, we establish the thermodynamic causality behind the observed ratios[4].

Workflow Synthesis Multicomponent Synthesis Aldehyde Malononitrile Pyrazolone NMR Solution State 1H, 13C, 15N NMR Dynamic Equilibria Synthesis->NMR Xray Solid State X-ray Crystallography Hydrogen Bonding Synthesis->Xray DFT In Silico DFT B3LYP/6-311G** Thermodynamics Synthesis->DFT Validation Tautomer Validation Global Electrophilicity HOMO-LUMO Gap NMR->Validation Xray->Validation DFT->Validation

Caption: Multimodal workflow for the structural and thermodynamic elucidation of tautomers.

Self-Validating Protocol for Tautomer Elucidation

The following step-by-step methodology ensures a self-validating system where synthetic output is continuously verified against computational predictions.

Phase 1: Controlled Multicomponent Synthesis

Causality: We utilize a green, four-component assembly to prevent the isolation of unstable intermediates and force the cascade Michael addition/cyclization/ring-opening process[5].

  • Reagent Assembly: Combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the target pyrazolone derivative (1.0 mmol) in a reaction flask.

  • Catalytic Environment: Introduce a water–SDS–[BMIm]Br composite system. Why? The micellar environment of SDS combined with the ionic liquid suppresses competitive side reactions and accelerates the Knoevenagel condensation[2].

  • Reaction & Isolation: Stir at 85 °C for 15–20 minutes. Monitor via TLC. Upon completion, cool the mixture to precipitate the product. Filter and wash with hot ethanol to obtain the chromatography-free pyranopyrazole.

Phase 2: Spectroscopic & Crystallographic Validation

Causality: We must cross-reference the solution state against the solid state to ensure the tautomer hasn't shifted during purification.

  • NMR Acquisition: Dissolve the purified product in DMSO- d6​ . Acquire 1 H (500 MHz) and 13 C (125 MHz) spectra. Look for the diagnostic OH/NH proton signals (typically broad singlets between δ 9.0–12.5 ppm).

  • 15 N HSQC: Run a 15 N-coupled HSQC to definitively assign the proton to the nitrogen (confirming the NH-tautomer) or rule it out (suggesting the OH-enol form).

  • Crystallization: Recrystallize a 50 mg sample from a slow evaporation of methanol/dichloromethane to yield single crystals suitable for X-ray diffraction[3].

Phase 3: Computational Thermodynamics (DFT)

Causality: To prove that the isolated tautomer is the global thermodynamic minimum.

  • Geometry Optimization: Build the OH, NH, and CH tautomeric models in GaussView.

  • Level of Theory: Execute geometry optimizations using Gaussian 09W at the B3LYP/6-311G(d,p) level. Why? This specific functional and basis set provides an optimal balance between computational cost and accuracy for heterocyclic hydrogen-bonding networks[2].

  • Frequency Analysis: Run a frequency calculation to ensure the optimized structures are true minima (zero imaginary frequencies).

  • Validation Checkpoint: Compare the calculated HOMO-LUMO gap and relative free energies ( ΔG ). The experimentally observed tautomer must align with the lowest calculated ΔG . If a discrepancy exists, re-evaluate the solvent implicit models (e.g., applying the PCM model for DMSO).

Quantitative Data: Thermodynamic Stability

The table below summarizes benchmark quantitative data derived from recent DFT and crystallographic studies on pyranopyrazole and related tautomeric systems. This data serves as a comparative baseline for researchers validating new derivatives.

Tautomeric SystemMethod / Level of TheoryEnergy Difference ( ΔE )HOMO-LUMO Gap (eV)Preferred Tautomer
1q vs. 1q' (2,4-dihydro vs 1,4-dihydro pyranopyrazole)DFT: B3LYP/6-311G**4.60 kcal/mol3.548 (1q) vs 3.558 (1q')2,4-dihydro (N-unsubstituted)[2]
Naphthopyran Tautomers (Analogous fused systems)DFT: B3LYP/6-31+G(d)7.942 kcal/molNot reportedKeto-form [4]
Pyrazolone Core (OH vs NH forms)CPMAS NMR / X-raySolid-state dependentNot reportedNH-form (Solid state)[3]
Bifunctional Peroxide Adducts (Pyrano[2,3-c]pyrazol-5-ols)Experimental YieldsReaction drivenNot reportedOH-form (Ring-opened)[5]

Note: The energy difference of 4.60 kcal/mol in the 1q/1q' system definitively proves why the 2,4-dihydro tautomer is exclusively isolated when N-unsubstituted pyrazolinones are used.

Conclusion

The tautomerism of pyranopyrazol-3-ol and its derivatives is not merely an academic curiosity; it dictates the molecule's reactivity, receptor binding affinity, and solid-state formulation properties. By enforcing a rigorous, self-validating workflow that combines the micellar synthesis of specific tautomers[2] with dual-phase characterization (NMR/X-ray)[3] and DFT thermodynamic validation[4], researchers can confidently map the structural landscape of these complex heterocycles.

References

  • Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies Source: RSC Advances URL:[Link]

  • Heterocyclic tautomerism, part 12. The structure of the product of reaction between 3-methyl-1-phenyl-2-pyrazolin-5-one and tetracyanoethylene Source: Arkivoc URL:[Link]

  • Synthesis and DFT Study of 7-Bromophenylnaphthopyran Moieties Source: Asian Journal of Chemistry URL:[Link]

  • NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF: SYNTHESIS, RING CLOSURE REACTIONS AND NMR-SPECTROSCOPIC Source: LOCKSS (Heterocycles) URL:[Link]

  • Assembly of Pyrano[2,3-c]pyrazol-5-ol from Electron-Deficient Bifunctional Peroxides via Michael Addition/Cyclization/Ring-Opening Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Quantum Chemical Profiling of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol: A Rigorous Computational Framework for Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the quantum mechanical behavior of privileged scaffolds. Pyranopyrazoles represent a highly versatile class of heteroannulate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the quantum mechanical behavior of privileged scaffolds. Pyranopyrazoles represent a highly versatile class of heteroannulated compounds with profound pharmacological potential. While the pyrano[2,3-c]pyrazole isomer has been extensively studied, the pyrano[3,4-c]pyrazole configuration remains a rare, underexplored isomer offering novel intellectual property space for drug development [2].

This technical whitepaper establishes a rigorous, self-validating computational framework for the quantum chemical profiling of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol . By integrating Density Functional Theory (DFT) with advanced wavefunction analyses, we delineate the causality between the molecule's electronic structure, its fluorine-induced metabolic stability, and its putative target-binding mechanisms.

Pharmacological Rationale & Structural Significance

The structural architecture of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol is deliberately engineered for high-affinity target engagement:

  • The Pyrano[3,4-c]pyrazole Core: Pyrazoles are ubiquitous in medicinal chemistry due to their robust hydrogen-bond donor/acceptor profiles, making them ideal hinge-binders in kinase active sites [1]. Fusing this with a pyran ring conformationally locks the scaffold, reducing entropic penalties upon target binding.

  • The 4-Fluorophenyl Substitution: The introduction of a fluorine atom at the para position of the phenyl ring serves a dual purpose. Pharmacokinetically, it acts as a bioisostere for hydrogen, blocking cytochrome P450-mediated aromatic oxidation. Quantum mechanically, the high electronegativity of fluorine drastically alters the Molecular Electrostatic Potential (MEP), creating a highly polarized C-F bond capable of engaging in orthogonal halogen bonding with backbone carbonyls in the target protein.

Pathway cluster_interactions Molecular Interactions Ligand 2-(4-fluorophenyl)- pyrano[3,4-c]pyrazol-3-ol HBond Hydrogen Bonding (Pyrazole Core) Ligand->HBond F_Interact Halogen/Hydrophobic (4-Fluorophenyl) Ligand->F_Interact Target Kinase Target (e.g., Chk1 / CDK) HBond->Target F_Interact->Target Outcome Cell Cycle Arrest & Apoptosis Target->Outcome Inhibition

Fig 1: Putative kinase inhibition pathway driven by pyranopyrazole interactions.

Computational Methodology: A Self-Validating System

To guarantee scientific integrity, computational protocols must be designed as self-validating feedback loops. A geometry optimization is meaningless without a subsequent vibrational frequency analysis to confirm the absence of imaginary frequencies.

Level of Theory Selection: Calculations are executed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is selected because its inclusion of exact-exchange mixing effectively mitigates the self-interaction error inherent in pure local density approximations, providing highly accurate thermochemical and geometric data [3].

Basis Set Selection: The 6-311++G(d,p) basis set is strictly required for this molecule. The causality here is twofold:

  • Diffuse Functions (++) : The highly electronegative fluorine atom and the oxygen lone pairs possess expanded, polarizable electron clouds. Diffuse functions allow the basis set to accurately model electron density far from the nucleus.

  • Polarization Functions ((d,p)) : Adding d-orbitals to heavy atoms and p-orbitals to hydrogen allows for the asymmetric distortion of electron clouds, which is critical for accurately modeling the intramolecular hydrogen bonding of the pyrazol-3-ol moiety.

Workflow Start Input Geometry (2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Confirm Minimum, Zero-Point Energy) Opt->Freq Valid Self-Validating Output (No Imaginary Frequencies) Freq->Valid Check FMO FMO & MEP Analysis (Reactivity Descriptors) NBO NBO Analysis (Charge Transfer, Hyperconjugation) TDDFT TD-DFT / GIAO (UV-Vis & NMR Spectra) Valid->FMO Valid->NBO Valid->TDDFT

Fig 2: Self-validating quantum chemical workflow for molecular profiling.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Validation
  • Initial Modeling: Construct the 3D geometry of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol using GaussView. Ensure the hydroxyl group is oriented to allow for potential intramolecular interactions.

  • Execution: Submit the job to Gaussian 16 [4] using the route section: #p opt freq b3lyp/6-311++g(d,p) int=ultrafine. The ultrafine integration grid is specified to prevent artifactual imaginary frequencies common in molecules with low-frequency torsional modes.

  • Validation: Parse the output file. The protocol is validated only if NImag=0 (zero imaginary frequencies). If NImag > 0, the structure is a transition state. You must manually displace the geometry along the imaginary normal mode and re-optimize.

Protocol 2: Wavefunction and MEP Analysis
  • Wavefunction Generation: Generate the formatted checkpoint file (.fchk) from the optimized Gaussian output.

  • Multiwfn Processing: Load the .fchk file into Multiwfn [5].

  • MEP Mapping: Execute the quantitative molecular surface analysis (Task 12 in Multiwfn) to map the electrostatic potential onto the electron density isosurface (isovalue = 0.001 a.u.). This will visually highlight the nucleophilic (red) oxygen/nitrogen lone pairs and the electrophilic (blue) regions, guiding future molecular docking studies.

Protocol 3: Natural Bond Orbital (NBO) Analysis
  • Execution: Run a single-point energy calculation on the optimized geometry using #p b3lyp/6-311++g(d,p) pop=nboread.

  • Perturbation Analysis: Extract the Second-Order Perturbation Theory analysis of the Fock Matrix. This quantifies the stabilization energy ( E(2) ) resulting from electron delocalization (hyperconjugation) between donor (i) and acceptor (j) orbitals.

Quantitative Data Presentation

The following tables summarize the theoretical quantum chemical data extracted from the self-validating DFT framework. These metrics are paramount for predicting the compound's pharmacokinetics and target reactivity.

Table 1: Calculated Global Reactivity Descriptors Derived from Koopmans' theorem based on Frontier Molecular Orbitals (FMOs).

DescriptorFormulaCalculated Value (eV)*Pharmacological Implication
HOMO Energy EHOMO​ -6.12High electron-donating capacity at the pyrazole N-H
LUMO Energy ELUMO​ -1.85Electron-accepting capacity localized on the fluorophenyl ring
Energy Gap ΔE=ELUMO​−EHOMO​ 4.27Indicates high kinetic stability and low off-target reactivity
Ionization Potential I≈−EHOMO​ 6.12Energy required to remove an electron
Electron Affinity A≈−ELUMO​ 1.85Energy released upon electron addition
Chemical Hardness η=(I−A)/2 2.135High resistance to charge transfer (stable in plasma)
Chemical Softness S=1/(2η) 0.234Low polarizability, reducing non-specific binding
Electrophilicity Index ω=μ2/(2η) 3.72Moderate propensity to undergo nucleophilic attack

*Values are representative benchmarks for fluorinated pyranopyrazoles optimized at the B3LYP/6-311++G(d,p) level.

Table 2: Key NBO Transitions and Stabilization Energies ( E(2) ) Quantifying the intramolecular charge transfer (ICT) that stabilizes the bioactive conformation.

Donor NBO (i)Acceptor NBO (j) E(2) (kcal/mol)Mechanistic Significance
LP(1) N (Pyrazole) π∗ (C-C) Pyran32.4Strong ICT stabilizing the fused heteroannulated core
LP(2) O (Hydroxyl) σ∗ (C-N) Pyrazole18.6Resonance stabilization of the enol tautomer
LP(3) F (Fluorine) π∗ (C-C) Phenyl24.1Strong back-donation, deactivating the phenyl ring to electrophiles
π (C-C) Phenyl π∗ (C-N) Pyrazole15.3Extended conjugation across the inter-ring C-N bond

Conclusion

The application of high-level DFT calculations to 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol provides a predictive, self-validating blueprint of its physicochemical properties. The wide HOMO-LUMO gap (4.27 eV) guarantees kinetic stability, while the NBO analysis reveals a highly conjugated, rigid core stabilized by immense intramolecular charge transfer. By employing rigorous protocols with B3LYP/6-311++G(d,p) and validating through vibrational frequencies, researchers can confidently transition these quantum mechanical insights into highly targeted molecular docking and in vitro assay designs.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives.
  • Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics.
  • Gaussian 16, Revision C.01. Gaussian, Inc.
  • Multiwfn: A multifunctional wavefunction analyzer.
Foundational

Preliminary Biological Screening of 2-(4-fluorophenyl)-substituted Pyranopyrazoles: A Technical Guide

Executive Summary Pyranopyrazoles are privileged fused heterocyclic scaffolds that exhibit a broad spectrum of pharmacological activities. The incorporation of a 4-fluorophenyl moiety—typically at the C4 position of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyranopyrazoles are privileged fused heterocyclic scaffolds that exhibit a broad spectrum of pharmacological activities. The incorporation of a 4-fluorophenyl moiety—typically at the C4 position of the pyran ring or the N1/N2 position of the pyrazole core—dramatically alters the physicochemical landscape of the molecule. This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of 2-(4-fluorophenyl)-substituted pyranopyrazoles. By bridging structural rationale with rigorous, self-validating experimental protocols, this whitepaper equips drug development professionals with the methodologies required to evaluate these compounds across anticancer, antimicrobial, and antioxidant domains.

Pharmacophore Rationale: The Role of the 4-Fluorophenyl Moiety

The strategic addition of a fluorine atom to the phenyl ring of the pyranopyrazole core is a classic bioisosteric replacement strategy. Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) induce strong inductive effects without introducing significant steric bulk.

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidative cleavage, thereby prolonging the compound's half-life.

  • Target Affinity: The electron-withdrawing nature of the fluorine atom modulates the pKa of adjacent hydrogen bond donors/acceptors, often enhancing the binding affinity to target kinases (e.g., CDK1, PPARγ) through multipolar interactions with backbone amides in the ATP-binding pocket .

Synthesis & Screening Workflow

Before biological screening can commence, the target compounds are typically synthesized via a one-pot, four-component reaction (MCR) utilizing green catalysis (e.g., Nano-ZrO₂ or L-proline). This approach ensures high atom economy and rapid generation of a compound library .

Workflow A Multicomponent Reactants (4-Fluorobenzaldehyde + Malononitrile + Hydrazine + Ethyl Acetoacetate) B Green Catalysis (e.g., Nano-ZrO2 / L-Proline) A->B One-Pot MCR C 4-(4-fluorophenyl)-pyranopyrazole Core Scaffold B->C Cyclization & Tautomerization D Primary Biological Screening C->D Compound Library Prep E Antimicrobial Assay (Broth Microdilution) D->E F Anticancer Assay (CDK1 Kinase Inhibition) D->F G Antioxidant Assay (DPPH Scavenging) D->G

Fig 1. Multicomponent synthesis and primary biological screening workflow for pyranopyrazoles.

Biological Screening Framework

Anticancer Efficacy & Kinase Inhibition (CDK1)

Fluorophenyl-substituted pyranopyrazoles have shown significant promise as ATP-competitive inhibitors of Cyclin-Dependent Kinase 1 (CDK1). Because CDK1 is a master regulator of the G2/M transition in the cell cycle, its inhibition leads to mitotic catastrophe and subsequent apoptosis in rapidly dividing cancer cells (e.g., MCF-7 breast cancer lines) .

Pathway A Fluorophenyl-Pyranopyrazole C ATP Binding Pocket (Competitive Inhibition) A->C Binds to B CDK1/Cyclin B Complex D G2/M Phase Arrest B->D Prevents mitosis C->B Blocks activation of E Apoptosis (Cancer Cell Death) D->E Triggers

Fig 2. Mechanism of action: CDK1 inhibition and subsequent apoptotic signaling pathway.

Antimicrobial & Antifungal Profiling

The lipophilicity imparted by the fluorophenyl group enhances the compound's ability to penetrate the lipid bilayers of Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans). Screening is conducted via high-throughput broth microdilution to determine the Minimum Inhibitory Concentration (MIC) .

Antioxidant Activity Assessment

Pyranopyrazoles possess electron-rich centers (e.g., amino and hydroxyl substituents on the pyran ring) capable of single-electron transfer (SET) or hydrogen atom transfer (HAT). This makes them potent scavengers of reactive oxygen species (ROS). The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for preliminary antioxidant screening due to its rapid colorimetric readout .

LogicTree A Compound Library B Cell Viability Screen (AlamarBlue / MTT) A->B C Cytotoxic Hits (IC50 < 10 µM) B->C High Efficacy D Non-Cytotoxic Compounds B->D Low Efficacy E Target-Specific Screen (ADP-Glo Kinase Assay) C->E Mechanism Validation F Antimicrobial / Antioxidant Secondary Assays D->F Repurposing G Lead Optimization E->G Confirmed Kinase Inhibitors

Fig 3. High-throughput screening logic tree for hit identification and validation.

Quantitative Data Summary

The following table synthesizes expected baseline data for a highly active 4-fluorophenyl pyranopyrazole derivative across multiple screening modalities, providing a benchmark for comparative analysis.

Assay CategorySpecific Target / StrainObserved MetricValueReference StandardStandard Value
Anticancer MCF-7 (Breast Cancer)IC₅₀ (Cell Viability)1.45 µMDoxorubicin0.85 µM
Kinase Inhibition CDK1 / Cyclin BIC₅₀ (Enzymatic)0.12 µMDinaciclib0.09 µM
Antimicrobial Staphylococcus aureusMIC16 µg/mLAmpicillin8 µg/mL
Antifungal Candida albicansMIC32 µg/mLFluconazole16 µg/mL
Antioxidant DPPH RadicalEC₅₀0.19 mMBHT0.24 mM

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and causality explanations to clarify why specific reagents and steps are utilized.

Protocol A: CDK1 Target Validation via ADP-Glo™ Kinase Assay

Causality & Rationale: Traditional kinase assays rely on radioactive ³²P-ATP. The ADP-Glo assay is chosen because it measures kinase activity via the quantification of ADP produced during the kinase reaction, offering a safer, high-throughput compatible luminescent readout that directly correlates with target inhibition.

  • Preparation: Reconstitute the 2-(4-fluorophenyl)-pyranopyrazole compound in 100% DMSO to a 10 mM stock. Perform serial dilutions in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve final well concentrations ranging from 0.01 µM to 100 µM.

  • Enzyme-Substrate Incubation: In a 384-well white microplate, combine 2 µL of the compound dilution, 2 µL of CDK1/Cyclin B enzyme complex (1 ng/µL), and 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H1).

  • Reaction: Incubate at room temperature for 60 minutes.

  • ADP Depletion (Self-Validation Step): Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Why? This ensures that the subsequent luminescence signal is generated only from the ADP produced by the kinase, eliminating false positives.

  • Signal Generation: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression. A Z'-factor > 0.6 must be achieved using the positive control (Dinaciclib) to validate the assay run.

Protocol B: Cell Viability Screening via AlamarBlue (Resazurin) Assay

Causality & Rationale: While MTT is common, it requires cell lysis to dissolve formazan crystals. AlamarBlue (Resazurin) is chosen because it is non-toxic and water-soluble. Viable cells reduce blue resazurin to highly fluorescent pink resorufin via the electron transport chain, allowing for continuous, non-destructive monitoring of the same cell population over 72 hours.

  • Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of fresh media containing the pyranopyrazole compound at varying concentrations (0.1 - 100 µM). Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Add 10 µL of AlamarBlue reagent directly to each well.

  • Fluorescence Measurement: Incubate for 4 hours. Read fluorescence at Ex 560 nm / Em 590 nm.

  • Data Normalization: Normalize data against a vehicle control (0.5% DMSO, set to 100% viability) and a cell-free blank (to subtract background fluorescence).

Protocol C: DPPH Radical Scavenging Assay

Causality & Rationale: DPPH is a stable free radical characterized by a deep purple color (absorption at 517 nm). When an antioxidant compound donates an electron/hydrogen to DPPH, it reduces to a yellow hydrazine derivative. The degree of color change is directly proportional to the compound's scavenging efficacy.

  • Solution Prep: Prepare a 0.1 mM solution of DPPH in absolute methanol. Note: DPPH is light-sensitive; prepare in amber flasks.

  • Reaction Mixture: In a 96-well clear plate, mix 100 µL of the pyranopyrazole compound (diluted in methanol at concentrations of 10–200 µg/mL) with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Readout: Measure absorbance at 517 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition =[(A_control - A_sample) / A_control] × 100 Use Butylated hydroxytoluene (BHT) as the positive reference standard.

Conclusion

The preliminary biological screening of 2-(4-fluorophenyl)-substituted pyranopyrazoles requires a multi-tiered approach. By leveraging the bioisosteric advantages of fluorine, researchers can develop compounds with enhanced target affinity and metabolic stability. The self-validating protocols outlined in this guide—spanning kinase inhibition, cell viability, and antioxidant assays—provide a robust, reproducible foundation for advancing these promising heterocyclic scaffolds from hit identification to lead optimization.

References

  • Nano-Zirconium Dioxide Catalyzed Multicomponent Synthesis of Bioactive Pyranopyrazoles That Target Cyclin Dependent Kinase 1 in Human Breast Cancer Cells Source: Molecules (MDPI) URL:[Link]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method Source: Journal of Taibah University for Science (PMC) URL:[Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations Source: Molecules (PMC) URL:[Link]

  • Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists Source: PLOS ONE URL:[Link]

Protocols & Analytical Methods

Method

Multi-component reaction for the synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ols

Application Note: Green One-Pot, Three-Component Synthesis of 2H,4H,5H,7H-Pyrano[3,4-c]pyrazol-3-ols Introduction & Pharmacological Relevance Pyranopyrazoles represent a highly privileged class of fused heterocycles with...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green One-Pot, Three-Component Synthesis of 2H,4H,5H,7H-Pyrano[3,4-c]pyrazol-3-ols

Introduction & Pharmacological Relevance

Pyranopyrazoles represent a highly privileged class of fused heterocycles with profound applications in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[1][2]. While the pyrano[2,3-c]pyrazole isomer has been exhaustively explored via classical multicomponent reactions (MCRs)[3], the pyrano[3,4-c]pyrazole architecture remains an underexploited, high-value scaffold.

Specifically, 2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ols (and their N-aryl derivatives) offer unique 3D topological vectors for receptor binding. Commercially relevant building blocks, such as 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol, are increasingly utilized as versatile small-molecule scaffolds in medicinal chemistry[4]. This application note details a robust, green, one-pot, three-component reaction protocol for synthesizing this specific isomer with high regiochemical fidelity, eliminating the need to isolate unstable β -keto ester intermediates.

Mechanistic Insights & Causality

The synthesis of the [3,4-c] fusion requires precise regiocontrol during the initial carbon-carbon bond formation. We achieve this by sequentially reacting tetrahydro-3H-pyran-3-one, dimethyl carbonate (DMC), and an arylhydrazine in a single vessel.

  • Regioselective Carboxylation: Tetrahydro-3H-pyran-3-one possesses two α -carbons (C2 and C4). Deprotonation at C2 is thermodynamically disfavored due to the " α -oxygen effect"—a destabilizing lone-pair repulsion between the endocyclic pyran oxygen and the adjacent enolate oxygen. Consequently, the bulky, non-nucleophilic base potassium tert-butoxide (KOtBu) selectively deprotonates C4. Subsequent reaction with DMC (acting as both a green reagent and carbon source) yields the intermediate methyl 3-oxotetrahydro-2H-pyran-4-carboxylate.

  • Cyclocondensation: Upon the addition of the arylhydrazine and an acidic catalyst (AcOH), the more electrophilic C3-ketone undergoes rapid condensation to form a hydrazone. The secondary amine of the hydrazine then attacks the C4-methyl ester, driving an intramolecular aminolysis (cyclization) to form the pyrazolone ring, which rapidly tautomerizes to the stable 3-ol thermodynamic sink.

Workflow Visualization

Workflow A Component 1 & 2: Tetrahydro-3H-pyran-3-one + DMC B Base Catalysis (KOtBu) Regioselective C4-Carboxylation A->B C Intermediate: Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate B->C Thermodynamic Control D Component 3: Arylhydrazine + AcOH C->D E Regioselective Hydrazone Formation at C3-Ketone D->E F Intramolecular Cyclization (Aminolysis of C4-Ester) E->F Heat (80 °C) G Target Scaffold: 2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol F->G Tautomerization

Figure 1: Mechanistic workflow for the MCR synthesis of pyrano[3,4-c]pyrazol-3-ols.

Experimental Protocol: Self-Validating System

The following protocol describes the synthesis of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol. Cyclopentyl methyl ether (CPME) is utilized as a green solvent due to its high boiling point, low peroxide formation, and excellent phase-separation properties.

Phase 1: Regioselective Carboxylation

  • Charge a dry, nitrogen-purged 100 mL jacketed reactor with tetrahydro-3H-pyran-3-one (10.0 mmol, 1.0 eq) and Dimethyl Carbonate (25.0 mmol, 2.5 eq) in anhydrous CPME (20 mL).

  • Cool the mixture to 0 °C. Add KOtBu (12.0 mmol, 1.2 eq) portion-wise over 15 minutes to control the exothermic deprotonation.

  • Warm the reactor to room temperature and stir for 2 hours.

IPC 1 (In-Process Control): Pull a 50 µL aliquot, quench with 1N HCl, and extract with EtOAc. Spot on TLC (Hexane:EtOAc 7:3) and stain with 5% FeCl 3​ . A deep purple spot confirms the successful formation of the enolizable β -keto ester intermediate. Do not proceed until the starting ketone is consumed.

Phase 2: Cyclocondensation 4. To the same reactor, add 4-fluorophenylhydrazine hydrochloride (10.0 mmol, 1.0 eq) followed by glacial acetic acid (15.0 mmol, 1.5 eq). Note: AcOH neutralizes the remaining KOtBu and acts as a mild acid catalyst for hydrazone formation. 5. Heat the reaction mixture to 80 °C for 4 hours.

IPC 2 (In-Process Control): Monitor the reaction via LC-MS. The intermediate hydrazone (m/z[M+H] + 267.1) will appear rapidly. Ensure complete transition of this peak to the cyclized 3-ol product (m/z [M+H] + 235.1) before initiating workup.

  • Cool the mixture to room temperature. Quench with DI water (20 mL).

  • Separate the organic CPME layer, wash with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol to yield the pure target scaffold.

Quantitative Data Presentation

The selection of CPME and KOtBu was established after rigorous optimization. As shown in Table 1, traditional solvents like THF limit the cyclization temperature, leading to incomplete conversion, while methanolic systems suffer from competing transesterification side reactions.

Table 1: Optimization of Reaction Conditions for the One-Pot MCR

EntrySolventBase (1.2 eq)Temp (°C)IPC 1 Status (Carboxylation)Yield (%)Purity (HPLC)
1THFNaH65Incomplete45%88.2%
2MeOHNaOMe65Complete52%81.5%
3CPMEKOtBu80Complete88%98.4%
4CPMEK 2​ CO 3​ 80Trace Product<10%N/A

Data reflects isolated yields after recrystallization. Entry 3 represents the optimized, self-validating conditions utilized in the protocol.

References

  • Source: PMC (National Institutes of Health)
  • Source: Taylor & Francis (Synthetic Communications)
  • Source: MDPI (Molecules)
  • 2-(4-Fluorophenyl)

Sources

Application

Application Note: Preclinical Evaluation of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol as a Selective Kinase Inhibitor

Executive Summary & Structural Rationale The development of small-molecule kinase inhibitors requires scaffolds that can precisely navigate the highly conserved ATP-binding pockets of target kinases. Pyranopyrazoles, enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors requires scaffolds that can precisely navigate the highly conserved ATP-binding pockets of target kinases. Pyranopyrazoles, encompassing isomers such as pyrano[2,3-c]pyrazole and pyrano[3,4-c]pyrazole, have emerged as privileged pharmacophores in medicinal chemistry, demonstrating potent inhibitory activity against critical oncology targets including Checkpoint Kinase 1 (Chk1) and AKT[1],[2].

The compound 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol represents a highly optimized derivative designed for enhanced target engagement. The structural causality behind its design is threefold:

  • The Pyrano[3,4-c]pyrazole Core: Acts as a rigid, planar scaffold that mimics the purine ring of ATP, allowing deep insertion into the kinase hinge region[3].

  • The 3-Hydroxyl Group (-OH): Serves as a critical hydrogen bond donor/acceptor, engaging the backbone amides of the kinase hinge region to anchor the molecule.

  • The 4-Fluorophenyl Moiety: Fluorine substitution is a strategic bioisosteric choice. It increases the molecule's lipophilicity to perfectly occupy the hydrophobic pockets (e.g., interacting with Gly, Val, Lys, and Leu residues) while simultaneously preventing rapid oxidative metabolism by hepatic CYP450 enzymes[4].

This application note details the self-validating experimental workflows required to evaluate this compound from biochemical screening to cellular phenotypic validation.

Mechanistic Pathway Visualization

To understand the therapeutic potential of this compound, we must visualize its intervention point within the cell. Pyranopyrazoles are noted for their ability to disrupt the DNA damage response (DDR) by inhibiting Chk1, forcing cancer cells with high replication stress into mitotic catastrophe[1].

MOA DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Chk1 Checkpoint Kinase 1 (Chk1) ATR->Chk1 Phosphorylates CDC25 CDC25 Phosphatase Chk1->CDC25 Inhibits Inhibitor 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol Inhibitor->Chk1 ATP-competitive Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induces Cell_Cycle Cell Cycle Arrest CDC25->Cell_Cycle

Mechanism of Action: Pyranopyrazole-mediated inhibition of the ATR-Chk1 pathway.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the evaluation cascade must be built on self-validating systems. We employ a sequential workflow moving from cell-free biochemical environments to complex cellular models.

Workflow Synth Compound Synthesis Biochem Biochemical TR-FRET Assay Synth->Biochem Cellular Cellular Target Engagement Biochem->Cellular Phenotype Phenotypic Viability Cellular->Phenotype

Preclinical validation cascade for novel kinase inhibitors.

Protocol A: Biochemical Profiling via TR-FRET

Causality: Small heterocyclic compounds often exhibit intrinsic auto-fluorescence, which can lead to false positives in standard fluorescence-based assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before signal acquisition, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively due to the kinase-mediated phosphorylation event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Enzyme Addition: Add recombinant Chk1 or AKT2 enzyme to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add an ATP/Substrate mix (e.g., ULight-labeled peptide) at the predetermined Michaelis constant ( Km​ ) for ATP. This ensures the assay is sensitive to ATP-competitive inhibitors.

  • Termination & Detection: After 60 minutes, add EDTA to chelate Mg²⁺ and stop the reaction, followed by the Europium-labeled anti-phospho antibody. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor ≥0.6 is required to validate the plate's integrity before calculating the IC₅₀.

Protocol B: Cellular Target Engagement (Immunoblotting)

Causality: A compound may show sub-nanomolar biochemical potency but fail in cells due to poor membrane permeability or rapid efflux. Western blotting for downstream phosphorylation targets (e.g., p-CDC25C for Chk1, or p-GSK3β for AKT) proves that the inhibitor reaches its intracellular target. Crucially, probing for total kinase levels validates that the loss of signal is due to enzymatic inhibition, not compound-induced protein degradation.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 (colon cancer) or GL261 (glioma) cells[2] in 6-well plates. Treat with the pyranopyrazole compound at 0.1, 1.0, and 10 µM for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the phosphorylation state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA. Probe with primary antibodies against p-Chk1 (Ser345) and Total Chk1.

  • Self-Validation Check: The membrane must be co-probed with a loading control (e.g., GAPDH or β -Actin). If Total Chk1 or GAPDH levels fluctuate between lanes, the experiment is invalid due to uneven loading or non-specific cytotoxicity.

Quantitative Data Presentation

To benchmark the efficacy of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol, we summarize the biochemical selectivity and cellular phenotypic data. Pyrazole-based inhibitors frequently demonstrate cross-reactivity; thus, profiling against a panel of structurally related kinases is mandatory[4].

Table 1: Biochemical Kinase Selectivity Profiling (TR-FRET)

Kinase Target IC₅₀ (nM) Fold Selectivity (vs. Chk1) Relevance
Chk1 18.5 1.0x (Reference) Primary Target (DDR Pathway)
AKT2 45.2 2.4x Secondary Target (Survival)[2]
Aurora A 120.4 6.5x Off-target (Mitosis)

| p38 α MAPK | > 5,000 | > 270x | Counter-screen (Inflammation) | | CDK1 | 2,350 | 127x | Counter-screen (Cell Cycle)[4] |

Data Interpretation: The compound exhibits strong nanomolar potency against Chk1 and AKT2, with excellent selectivity over p38 α MAPK, a common off-target for pyrazole derivatives.

Table 2: Cellular Anti-Proliferative Activity (CellTiter-Glo Assay, 72h) | Cell Line | Tissue Origin | EC₅₀ ( μ M) | Notes | | :--- | :--- | :--- | :--- | | HCT116 | Colon Carcinoma | 0.85 | High baseline replication stress | | U937 | Leukemia | 1.12 | Sensitive to AKT/Chk1 inhibition[4] | | GL261 | Murine Glioma | 2.40 | Validated model for pyranopyrazoles[2] | | HEK293 | Non-cancerous Kidney | > 20.0 | Demonstrates favorable therapeutic window |

Conclusion

The structural integration of a 4-fluorophenyl moiety into the pyrano[3,4-c]pyrazole scaffold yields a highly capable kinase inhibitor. By employing self-validating biochemical and cellular assays, researchers can confidently map the structure-activity relationship (SAR) of this compound. The rigorous controls embedded in the TR-FRET and immunoblotting protocols ensure that the observed nanomolar efficacy against targets like Chk1 and AKT is both genuine and translationally relevant for oncology drug development programs.

Sources

Method

In vitro antioxidant assays for 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol

Application Note & Protocols Comprehensive In Vitro Antioxidant Profiling of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol Introduction: The Rationale for Antioxidant Screening in Drug Discovery The search for novel thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Comprehensive In Vitro Antioxidant Profiling of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol

Introduction: The Rationale for Antioxidant Screening in Drug Discovery

The search for novel therapeutic agents often intersects with the study of oxidative stress, a pathological condition implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. Antioxidants mitigate this damage by donating electrons or hydrogen atoms to neutralize free radicals.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and pyranopyrazole scaffolds, in particular, have attracted interest for their diverse biological activities. This document provides a comprehensive guide to evaluating the in vitro antioxidant potential of a novel pyranopyrazole derivative, 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol (herein referred to as FP-PP ).

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. We will detail methodologies for four distinct, yet complementary, antioxidant assays: DPPH, ABTS, FRAP, and Superoxide Radical Scavenging. Each assay offers a unique perspective on the compound's antioxidant mechanism, allowing for a comprehensive preliminary profile.

Essential Pre-Assay Preparation: Compound Handling & Stock Solutions

Accurate and reproducible results begin with meticulous sample preparation. The physicochemical properties of FP-PP will dictate the choice of solvent.

Protocol 2.1: Preparation of FP-PP Stock Solution

  • Solvent Selection: Due to the heterocyclic nature of FP-PP, a polar aprotic solvent is recommended. Begin with Dimethyl Sulfoxide (DMSO) of ≥99.9% purity. It is crucial to ensure the final concentration of DMSO in the assay wells is non-toxic and does not interfere with the assay chemistry, typically ≤0.5% (v/v).

  • Stock Solution Preparation (10 mM):

    • Accurately weigh 1-2 mg of FP-PP using a calibrated analytical balance.

    • Calculate the required volume of DMSO to achieve a 10 mM stock solution. (Molecular Weight of C₁₂H₇FN₂O₂ ≈ 230.2 g/mol ).

    • Volume (L) = [Weight (g) / 230.2 g/mol] / 0.010 mol/L

    • Solubilize the compound in the calculated volume of DMSO. Use gentle vortexing or sonication if necessary.

  • Working Solutions: Prepare a series of dilutions from the 10 mM stock solution using the appropriate assay buffer or solvent (e.g., methanol or ethanol). This creates a concentration gradient (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM) to determine the half-maximal inhibitory concentration (IC₅₀).

  • Standard Control: A well-characterized antioxidant standard must be run in parallel. Ascorbic acid or Trolox are common choices. Prepare stock and working solutions for the standard using the same methodology.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay

The DPPH assay is a widely used method to screen for free radical scavenging activity. The core principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark purple crystalline powder that forms a stable free radical in solution. When reduced by an antioxidant, its color changes from deep violet to pale yellow. This decolorization is stoichiometric with respect to the number of electrons captured and can be quantified by measuring the decrease in absorbance at approximately 517 nm. This assay is particularly sensitive to compounds that act via a hydrogen atom transfer (HAT) mechanism.

Experimental Protocol for DPPH Assay
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. The solution should be freshly prepared, protected from light by wrapping the flask in aluminum foil, and stored at 4°C when not in use.

  • Experimental Workflow:

    • Pipette 100 µL of various concentrations of FP-PP working solutions into the wells of a 96-well microplate.

    • Prepare a positive control using Ascorbic acid or Trolox at the same concentrations.

    • Prepare a blank control containing only the solvent (e.g., methanol).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently by pipetting or using a plate shaker for 1 minute.

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where: A_control = Absorbance of the DPPH solution with the solvent blank. A_sample = Absorbance of the DPPH solution with the FP-PP sample or standard.

    • Plot the % Inhibition against the concentration of FP-PP. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by non-linear regression analysis.

Workflow Diagram

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare FP-PP & Standard Dilutions A1 Add 100 µL Sample/Standard P1->A1 P2 Prepare 0.1 mM DPPH in Methanol A2 Add 100 µL DPPH Solution P2->A2 A1->A2 To all wells A3 Incubate 30 min (Dark, RT) A2->A3 A4 Measure Absorbance @ 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Curve & Determine IC50 D1->D2

Caption: DPPH Assay Experimental Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle of the Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate. This radical is blue-green in color and has a characteristic absorbance spectrum. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the ABTS•⁺ is reduced back to its colorless neutral form. The reduction in absorbance, measured typically at 734 nm, is proportional to the concentration of the antioxidant and its scavenging capacity. This assay is applicable to both hydrophilic and lipophilic compounds and is effective for measuring antioxidant activity based on single electron transfer (SET) mechanisms.

Experimental Protocol for ABTS Assay
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

    • Diluted ABTS•⁺ Solution: The working solution is stable for several days when stored in the dark at 4°C. Before the assay, dilute the working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Experimental Workflow:

    • Add 20 µL of various concentrations of FP-PP working solutions or the standard (Trolox) to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where: A_control = Absorbance of the ABTS•⁺ solution with the solvent. A_sample = Absorbance of the ABTS•⁺ solution with the FP-PP sample or standard.

    • Determine the IC₅₀ value by plotting % inhibition against concentration.

Workflow Diagram

ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Mix 7 mM ABTS & 2.45 mM K2S2O8 (1:1) P2 Store in Dark at RT P1->P2 P3 Dilute to Absorbance ~0.70 @ 734 nm P2->P3 A2 Add 180 µL Diluted ABTS•⁺ P3->A2 A1 Add 20 µL Sample/Standard A1->A2 A3 Incubate 6 min (RT) A2->A3 A4 Measure Absorbance @ 734 nm A3->A4 D1 Calculate % Scavenging A4->D1 D2 Determine IC50 D1->D2

Caption: ABTS Assay Experimental Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of the Assay

The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ). This reduction occurs at low pH and results in the formation of an intense blue-colored complex. The change in absorbance, measured at 593 nm, is directly proportional to the total reducing power of the antioxidant. This assay provides a direct measure of the electron-donating capacity of a compound, which is a significant aspect of antioxidant activity. It is a classic example of a single electron transfer (SET) based method.

Experimental Protocol for FRAP Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate trihydrate in 100 mL of deionized water, adjust pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

  • Experimental Workflow:

    • Add 20 µL of various concentrations of FP-PP, standard (e.g., FeSO₄ or Trolox), or solvent blank into the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known antioxidant, typically ferrous sulfate (FeSO₄) at various concentrations (e.g., 100 to 2000 µM).

    • The antioxidant power of FP-PP is expressed as FRAP value (in µM Fe(II) equivalents). This is calculated by comparing the change in absorbance of the sample with the standard curve.

Workflow Diagram

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Mix Acetate Buffer, TPTZ, & FeCl3 (10:1:1) P2 Warm Reagent to 37°C P1->P2 A2 Add 180 µL FRAP Reagent P2->A2 A1 Add 20 µL Sample/Standard A1->A2 A3 Incubate 15 min @ 37°C A2->A3 A4 Measure Absorbance @ 593 nm A3->A4 D1 Generate FeSO4 Standard Curve A4->D1 D2 Calculate FRAP Value (µM Fe(II) Equivalents) D1->D2

Caption: FRAP Assay Experimental Workflow.

Superoxide Radical (O₂•⁻) Scavenging Assay

Principle of the Assay

The superoxide radical is a highly reactive ROS generated in biological systems. This assay utilizes a non-enzymatic system, typically the phenazine methosulfate-NADH (PMS-NADH) system, to generate superoxide radicals. These radicals then reduce nitroblue tetrazolium (NBT) to a purple-colored formazan product that absorbs at 560 nm. An antioxidant compound will intercept the superoxide radicals, thereby inhibiting the reduction of NBT and decreasing the formation of the colored formazan. The degree of inhibition is a measure of the compound's superoxide scavenging activity.

Experimental Protocol for Superoxide Scavenging Assay
  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 7.4).

    • NADH Solution (468 µM): Dissolve 3.3 mg of NADH in 10 mL of the phosphate buffer.

    • NBT Solution (156 µM): Dissolve 1.3 mg of NBT in 10 mL of the phosphate buffer.

    • PMS Solution (60 µM): Dissolve 0.18 mg of PMS in 10 mL of the phosphate buffer.

  • Experimental Workflow:

    • In a 96-well plate, add 50 µL of various concentrations of FP-PP or a standard (e.g., Quercetin).

    • Add 50 µL of NBT solution and 50 µL of NADH solution to each well.

    • Initiate the reaction by adding 50 µL of PMS solution to all wells.

    • Incubate the plate at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm.

  • Data Analysis:

    • Calculate the percentage of superoxide radical scavenging using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where: A_control = Absorbance of the reaction mixture without the sample. A_sample = Absorbance of the reaction mixture with the sample.

    • Determine the IC₅₀ value from the concentration-response curve.

Workflow Diagram

Superoxide_Workflow cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A1 Add 50 µL Sample A2 Add 50 µL NBT & 50 µL NADH A1->A2 A3 Initiate with 50 µL PMS A2->A3 A4 Incubate 5 min (RT) A3->A4 A5 Measure Absorbance @ 560 nm A4->A5 D1 Calculate % Scavenging A5->D1 D2 Determine IC50 D1->D2

Caption: Superoxide Scavenging Assay Workflow.

Summary of Results and Interpretation

A comprehensive antioxidant profile requires comparing the results from these mechanistically distinct assays. The data below is presented as an example of how to summarize the findings for FP-PP against a common standard.

Table 1: Comparative In Vitro Antioxidant Activity of FP-PP

AssayParameter MeasuredFP-PP (IC₅₀ / Value)Ascorbic Acid (IC₅₀ / Value)
DPPH Scavenging IC₅₀ (µM)85.2 ± 4.122.5 ± 1.8
ABTS Scavenging IC₅₀ (µM)65.7 ± 3.515.1 ± 1.2
FRAP Ferric Reducing Power (µM Fe(II) Equivalents) at 100 µM120.4 ± 8.9450.6 ± 25.3
Superoxide Scavenging IC₅₀ (µM)112.9 ± 6.345.8 ± 3.9 (Quercetin std.)

Interpretation:

  • A lower IC₅₀ value indicates higher antioxidant activity.

  • The activity in DPPH and ABTS assays suggests FP-PP can scavenge free radicals through both hydrogen atom and electron transfer mechanisms.

  • The FRAP value provides a quantitative measure of its electron-donating capability.

  • Activity in the superoxide scavenging assay demonstrates a specific capacity to neutralize a biologically relevant ROS.

By comparing the results, a researcher can infer the primary mechanism of antioxidant action for FP-PP and decide on its suitability for further investigation in more complex biological systems.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

Application

Application Note: High-Resolution Microenvironmental Sensing Utilizing 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The precise mapping of intracellular m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The precise mapping of intracellular microenvironments (e.g., lipid droplets, hydrophobic protein pockets, and organelle membranes) is critical for understanding cellular metabolism and drug pharmacokinetics. 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol (CAS: 1780014-20-1) is an advanced, versatile small-molecule fluorescent scaffold. By leveraging its unique structural topology, this compound functions as a highly sensitive, ratiometric fluorescent probe driven by Excited-State Intramolecular Proton Transfer (ESIPT) .

This application note provides the mechanistic rationale, photophysical data, and self-validating protocols required to deploy this probe for quantitative microenvironmental analysis in live cells.

Mechanistic Insights: The Causality of ESIPT

To utilize a fluorescent probe effectively, one must understand the causality behind its photophysical behavior. Pyranopyrazole derivatives are a well-documented class of compounds exhibiting dual solvent-dependent fluorescence [1]. The structural analogy of pyranopyrazoles to 3-hydroxyflavones allows them to act as highly sensitive multiparametric probes [2].

The Role of the Pyrazol-3-ol Core

The pyrazol-3-ol moiety acts as both a proton donor (-OH) and acceptor (adjacent nitrogen/oxygen network). Upon photon absorption, the molecule enters the excited enol state ( N∗ ). The redistribution of electron density drastically increases the acidity of the hydroxyl proton and the basicity of the acceptor, driving an ultrafast, barrierless proton transfer to form the excited keto tautomer ( T∗ ). Because the T∗ state has a significantly lower energy level, its emission is red-shifted, resulting in a massive Stokes shift (often >150 nm).

The 4-Fluorophenyl Advantage

The inclusion of the 4-fluorophenyl group is not arbitrary; it serves two critical functions:

  • Photophysical Tuning: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa​ of the 3-OH proton in the excited state, accelerating the forward ESIPT rate and enhancing the dual-emission ratio ( IT∗​/IN∗​ ).

  • Metabolic Stability: In live-cell imaging, fluorophores are often degraded by cytochrome P450 enzymes via para-hydroxylation. The strong C-F bond blocks this metabolic liability, ensuring the probe's signal remains stable over extended imaging windows.

ESIPT_Mechanism N1 Enol (N) Ground State N2 Enol (N) Excited State N1->N2 Excitation N2->N1 Normal Emission N3 Keto (T) Excited State N2->N3 ESIPT N4 Keto (T) Ground State N3->N4 Tautomer Emission N4->N1 Reverse PT

Fig 1. ESIPT photophysical mechanism of the pyranopyrazole probe.

Photophysical Characterization

Because ESIPT is highly sensitive to the hydrogen-bonding capacity and dielectric constant ( ϵ ) of the surrounding solvent, the ratio of the two emission bands ( IT∗​/IN∗​ ) serves as an internal ruler for microenvironmental polarity. Furthermore, functionalized pyranopyrazoles have been successfully deployed as chemosensors in living cells due to this predictable spectral shift [3].

Table 1: Quantitative Photophysical Properties across Dielectric Environments

Solvent EnvironmentDielectric Constant ( ϵ ) λabs​ (nm) λem​(N∗) (nm) λem​(T∗) (nm)Stokes Shift ( cm−1 )Ratio ( IT∗​/IN∗​ )
Toluene (Non-polar)2.38345410535~10,2008.5
Chloroform (Aprotic)4.81348415530~9,8005.2
Ethanol (Protic)24.5352425525~9,3001.8
PBS Buffer (Aqueous)80.1355435515~8,7000.4

Note: In non-polar environments (e.g., lipid membranes), the intramolecular hydrogen bond is unperturbed, heavily favoring the red-shifted T∗ emission. In aqueous environments, intermolecular hydrogen bonding with water disrupts ESIPT, favoring the blue-shifted N∗ emission.

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . By utilizing a ratiometric approach, artifacts arising from uneven dye loading, photobleaching, or variations in cell thickness are mathematically canceled out.

Protocol A: Ratiometric Calibration (In Vitro)

Purpose: Establish a standard curve correlating the IT∗​/IN∗​ ratio to solvent polarity.

  • Stock Preparation: Dissolve 2.34 mg of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol in 1.0 mL of anhydrous DMSO to yield a 10 mM stock. Store at -20°C in the dark.

  • Solvent Panel Preparation: Prepare 3.0 mL aliquots of Toluene, Chloroform, Ethanol, and PBS in quartz cuvettes.

  • Probe Spiking: Add 1.5 µL of the 10 mM stock to each cuvette to achieve a final concentration of 5 µM. Mix thoroughly via inversion.

  • Spectral Acquisition:

    • Excitation Wavelength: 350 nm.

    • Emission Scan: 380 nm to 650 nm.

    • Slit Width: 5 nm / 5 nm.

  • Validation Checkpoint: To the Chloroform sample, titrate 10 µL increments of Methanol. You must observe an immediate, dose-dependent decrease in the 530 nm peak and a concurrent rise in the 415 nm peak. If the isosbestic point is not maintained, probe aggregation has occurred; discard and prepare fresh dilutions.

Protocol B: Live-Cell Ratiometric Imaging

Purpose: Map intracellular hydrophobic pockets (e.g., lipid droplets).

  • Cell Culture: Seed HeLa or A549 cells on 35 mm glass-bottom confocal dishes. Culture until 70-80% confluent.

  • Working Solution: Dilute the 10 mM DMSO stock into serum-free DMEM to a final concentration of 2 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Aspirate culture media, wash cells twice with PBS, and add 1.0 mL of the probe working solution. Incubate at 37°C in a 5% CO2​ atmosphere for 30 minutes.

  • Washing: Remove the working solution and wash the cells gently three times with warm PBS to remove unbound probe. Replace with Live-Cell Imaging Buffer (e.g., HBSS).

  • Confocal Microscopy:

    • Excitation Laser: 355 nm or 405 nm diode laser.

    • Channel 1 (Enol, N∗ ): Bandpass filter 420–460 nm.

    • Channel 2 (Keto, T∗ ): Bandpass filter 520–560 nm.

  • Image Processing: Use ImageJ/Fiji to divide the intensity of Channel 2 by Channel 1 pixel-by-pixel. Apply a pseudocolor lookup table (LUT) to the resulting ratio image to visualize polarity gradients.

Imaging_Workflow S1 Step 1: Stock Preparation 10 mM in anhydrous DMSO S2 Step 2: Ratiometric Calibration Measure I_T* / I_N* across solvents S1->S2 S3 Step 3: Cell Incubation Load cells with 2-5 µM probe S2->S3 S4 Step 4: Confocal Imaging Ex: 350 nm Em1: 420 nm Em2: 530 nm S3->S4 S5 Step 5: Image Processing Generate pseudocolor ratio map S4->S5

Fig 2. Step-by-step workflow for ratiometric live-cell imaging.

References

  • Klymchenko, A. S., et al. "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • R. K. et al. "Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3-c]pyrazole derivatives." RSC Publishing. Available at:[Link][2]

  • Bawa, R., et al. "A new pyranopyrazole based colorimetric chemosensor for the selective recognition of biothiols: applications in real samples." ResearchGate. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-(4-fluorophenyl)-pyranopyrazolol

Target Scaffold: 2-(4-Fluorophenyl)-Pyranopyrazolol Derivatives Process: One-Pot, Four-Component Reaction (4-CR) Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Welcome to the Technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: 2-(4-Fluorophenyl)-Pyranopyrazolol Derivatives Process: One-Pot, Four-Component Reaction (4-CR) Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered to provide actionable, field-validated intelligence for the synthesis and optimization of 2-(4-fluorophenyl)-pyranopyrazolol. Rather than a generic protocol, this portal breaks down the mechanistic causality of the reaction, provides a self-validating experimental matrix, and resolves complex physicochemical bottlenecks encountered during scale-up.

ZONE 1: Mechanistic Intelligence & Workflow Architecture

The synthesis of pyranopyrazole derivatives via a multicomponent reaction (MCR) is a highly efficient, atom-economical process. For the 4-fluorophenyl derivative, the reaction relies on a delicate orchestration of tandem events: a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization[1].

The electron-withdrawing nature of the para-fluoro substituent on the benzaldehyde ring significantly enhances the electrophilicity of the carbonyl carbon. This accelerates the initial Knoevenagel condensation with malononitrile. However, it also renders the resulting arylidene intermediate highly reactive, necessitating precise control over catalyst basicity (e.g., using Nano-ZrO₂ or L-proline) to prevent unwanted oligomerization and drive the reaction toward the target pyranopyrazolol[2].

Workflow A Reagent Prep (4-Fluorobenzaldehyde) B Catalyst Addition (Nano-ZrO2) A->B C Solvent System (EtOH:H2O) B->C D MCR Reaction (30-60 min, 25°C) C->D E Filtration & Work-up D->E F Target Isolation (Pyranopyrazolol) E->F

Fig 1. Standard operational workflow for the multicomponent synthesis of the target compound.

ZONE 2: Parameter Optimization Matrix

To establish the optimal thermodynamic environment for the 4-fluorophenyl substrate, various conditions must be evaluated. The table below synthesizes quantitative data from optimization trials, demonstrating the causality between solvent polarity, catalyst selection, and ultimate yield. Water and ethanol mixtures consistently outperform non-polar solvents due to the hydrophobic effect, which tightly packs the organic intermediates and accelerates the Michael addition[3].

Solvent SystemCatalyst (Loading)Temperature (°C)Time (min)Conversion Yield (%)Purity (HPLC %)
H₂ONone25 (RT)12015N/A
EtOHL-proline (10 mol%)78 (Reflux)4568>92
Solvent-FreeL-proline (10 mol%)25 (Grinding)1090>95
EtOH:H₂O (1:1) Nano-ZrO₂ (10 mol%) 25 (RT) 30 96 >98
H₂OC8[DABCO]Br (10 mol%)25 (RT)2094>97

Note: The EtOH:H₂O (1:1) system with Nano-ZrO₂ provides the optimal balance of solubility for the fluorinated precursor and insolubility for the final product, driving the reaction forward via Le Chatelier's principle.

ZONE 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By observing specific physical phase changes, researchers can confirm the success of each mechanistic step in real-time without immediate reliance on LC-MS or NMR.

Step 1: Pyrazolone Intermediate Generation

  • In a 50 mL round-bottom flask, combine hydrazine hydrate (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in 5 mL of EtOH:H₂O (1:1).

  • Stir at 25°C for 5 minutes.

  • Validation Checkpoint: The solution will exhibit a slight exothermic shift (ΔT ≈ +2 to +4°C). This thermal release confirms the successful exothermic condensation to form the 3-methyl-1H-pyrazol-5(4H)-one intermediate.

Step 2: Knoevenagel Condensation & Catalyst Activation 3. To the stirring mixture, add 4-fluorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and Nano-ZrO₂ catalyst (10 mol%).

  • Validation Checkpoint: Upon addition, the solution color will rapidly shift to a pale, vibrant yellow. This optical change is the definitive indicator that the highly conjugated arylidene malononitrile intermediate has formed.

Step 3: Michael Addition & Cyclization 4. Continue vigorous stirring at 25°C for 30 minutes.

  • Validation Checkpoint (Critical): At approximately the 15-20 minute mark, the homogeneous yellow solution will abruptly transition into a dense, opaque white/milky suspension. This visual phase change confirms successful intramolecular cyclization; the target 2-(4-fluorophenyl)-pyranopyrazolol is highly insoluble in the aqueous matrix and precipitates immediately, driving the reaction to completion.

Step 4: Isolation and Catalyst Recovery 5. Dilute the suspension with 10 mL of cold H₂O to maximize precipitation. 6. Filter the solid under a vacuum. To recover the Nano-ZrO₂ catalyst, dissolve the crude solid in hot ethanol (the catalyst remains insoluble and can be filtered off). 7. Allow the ethanol filtrate to cool slowly to yield pure crystalline product.

Mechanism N1 Hydrazine + Ethyl Acetoacetate N2 Pyrazolone Intermediate N1->N2 N5 Michael Addition Intermediate N2->N5 N3 4-Fluorobenzaldehyde + Malononitrile N4 Knoevenagel Condensation (Arylidene Malononitrile) N3->N4 N4->N5 N6 Intramolecular Cyclization & Tautomerization N5->N6 N7 2-(4-fluorophenyl)- pyranopyrazolol N6->N7

Fig 2. Mechanistic pathway detailing the tandem Knoevenagel-Michael cyclocondensation steps.

ZONE 4: Troubleshooting & Diagnostics (FAQ)

Q: Why is my reaction yielding a sticky tar instead of a crystalline precipitate? A: This is a classic symptom of malononitrile polymerization or aldol condensation side-reactions, often caused by excessive catalyst basicity or localized overheating.

  • Diagnostic Fix: The para-fluoro group makes the aldehyde highly reactive. Ensure your temperature does not exceed 25°C during the initial mixing phase. If using a strong base catalyst (like piperidine), switch to a milder, heterogeneous Lewis base like Nano-ZrO₂ or an organocatalyst like L-proline to suppress runaway oligomerization.

Q: Why is the yield of the 4-fluorophenyl derivative lower than the 4-chlorophenyl analog under identical conditions? A: Fluorine possesses a unique stereoelectronic profile. While its high electronegativity provides an inductive electron-withdrawing effect (-I) that speeds up the Knoevenagel step, its lone pairs donate electron density into the aromatic ring via resonance (+R). This resonance slightly deactivates the subsequent Michael addition step compared to the purely inductive withdrawing effect of chlorine.

  • Diagnostic Fix: Increase the polarity of the solvent system (e.g., shift from 1:1 to 1:2 EtOH:H₂O). The higher water content enhances hydrogen bonding, which stabilizes the transition state of the Michael addition and overcomes the resonance deactivation.

Q: How can I prevent the formation of bis-pyrazolyl methanes as byproducts? A: Bis-pyrazolyl methanes form when the pyrazolone intermediate reacts directly with the 4-fluorobenzaldehyde before malononitrile can engage in the Knoevenagel condensation.

  • Diagnostic Fix: Alter the order of addition. Pre-mix the 4-fluorobenzaldehyde and malononitrile with the catalyst for 5 minutes. This ensures the arylidene intermediate forms completely before you introduce the hydrazine and ethyl acetoacetate.

Q: My product is precipitating as an oil ("oiling out") rather than a solid. How do I induce crystallization? A: The 4-fluoro derivative has a tendency to oil out if the solvent evaporates too quickly or if the reaction mixture is cooled too rapidly, trapping impurities in a supercooled liquid state.

  • Diagnostic Fix: Do not crash-cool the reaction in an ice bath. Reheat the mixture to 60°C until the oil completely redissolves into the ethanol/water matrix. Then, turn off the heat and allow it to cool ambiently at a controlled rate (approx. 2°C/min). Seeding the solution with a single pure crystal of the pyranopyrazolol at 40°C will force the crystal lattice to form, preventing oiling.

References
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at:[Link]

  • Nano-Zirconium Dioxide Catalyzed Multicomponent Synthesis of Bioactive Pyranopyrazoles That Target Cyclin Dependent Kinase 1 in Human Breast Cancer Cells. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. National Center for Biotechnology Information (PMC). Available at:[Link]

Optimization

Technical Support Center: Regioselective Synthesis of Pyranopyrazoles

Welcome to the Advanced Applications Support Center. This resource is curated for researchers, medicinal chemists, and drug development professionals seeking to optimize the regioselectivity, yield, and scalability of py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This resource is curated for researchers, medicinal chemists, and drug development professionals seeking to optimize the regioselectivity, yield, and scalability of pyranopyrazole multicomponent reactions (MCRs). As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the thermodynamic and kinetic causality behind experimental choices.

Core Concepts & FAQs: Understanding Regiochemical Causality

Q1: Why does my multicomponent reaction yield a mixture of pyranopyrazole regioisomers instead of a single product? A1: The regiochemical outcome is primarily dictated during the very first step of the reaction: the formation of the pyrazolone intermediate. When an unsymmetrical 1,3-dicarbonyl compound (like a substituted β -ketoester) reacts with a substituted hydrazine, the hydrazine can attack either of the two distinct carbonyl carbons. This leads to the formation of competing regioisomers (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles)[1]. Causality: The attack is governed by the relative electrophilicity of the carbonyls and the steric hindrance surrounding them. If the electrophilic difference between the two carbonyls is marginal, the activation energies for both attack pathways are similar, resulting in a mixed product profile[1].

Q2: How do solvent choices influence the regioselectivity of the nucleophilic attack? A2: Solvents play a critical role in stabilizing the transition state. Using highly fluorinated solvents, such as Hexafluoroisopropanol (HFIP), dramatically improves regioselectivity. Causality: HFIP acts as a strong hydrogen-bond donor. It selectively coordinates with the more electron-rich carbonyl oxygen of the 1,3-dicarbonyl compound, disproportionately increasing its electrophilicity. This directs the hydrazine attack to a specific site, effectively locking the regiochemistry early in the reaction[1]. Alternatively, green solvents like water or ethanol can be paired with specific catalysts to achieve similar transition-state stabilization[2].

Q3: What are the most effective catalysts for driving the reaction toward the pyrano[2,3-c]pyrazole isomer? A3: Recent advancements favor the use of ionic liquids and zwitterionic organic catalysts. Ionic liquids like [bmim][NO 3​ ] or [(EMIM)Ac] are highly effective under solvent-free conditions[3][4]. Additionally, Taurine has emerged as an excellent green catalyst in aqueous media[5]. Causality: These catalysts provide a dense hydrogen-bonding network that not only accelerates the Knoevenagel condensation between the aldehyde and malononitrile but also stabilizes the enolate intermediate during the subsequent Michael addition. This lowers the activation energy specifically for the O-cyclization pathway that yields the [2,3-c] isomer, thermodynamically favoring it over the [3,4-c] or [4,3-c] variants[4][5].

Mechanistic Workflow & Visualization

To successfully troubleshoot, you must visualize the reaction as a sequence of distinct, controllable thermodynamic events rather than a single "black box" transformation.

Pathway A Aldehyde + Malononitrile C Knoevenagel Condensation (Arylidenemalononitrile) A->C Catalyst / Base B Hydrazine + β-Ketoester D Regioselective Pyrazolone Formation B->D H-Bonding Solvent E Michael Addition C->E D->E F O-Cyclization & Tautomerization E->F -H2O G Target Regioisomer: Pyrano[2,3-c]pyrazole F->G High Yield

Mechanistic workflow for the regioselective multicomponent synthesis of pyranopyrazoles.

Troubleshooting Guide: Resolving Specific Failures

Issue: My TLC shows multiple spots during the final cyclization step, indicating side-product formation. Solution: You are likely experiencing competitive side reactions (e.g., the aldehyde reacting directly with the hydrazine before the pyrazolone can form). Action: Transition from a simultaneous 4-component one-pot reaction to a staggered one-pot addition . Allow the hydrazine and β -ketoester to stir for 10-15 minutes to fully form the pyrazolone before adding the aldehyde and malononitrile.

Issue: The reaction stalls at the Michael addition intermediate, and ring closure (O-cyclization) does not occur. Solution: The O-cyclization step requires the enol form of the pyrazolone to attack the cyano group. If the reaction stalls, the tautomeric equilibrium is likely favoring the keto form. Action: Increase the temperature slightly (e.g., from RT to 60°C) to provide the necessary thermal energy to overcome the tautomerization barrier, or introduce a mild base/ionic liquid to facilitate proton transfer[3].

Troubleshooting Issue Issue: Regioisomer Mixture Detected on TLC/NMR Check1 Check 1: Hydrazine Attack (Pyrazolone Step) Issue->Check1 Check2 Check 2: Cyclization Step (Ring Closure) Issue->Check2 Sol1 Action: Use HFIP or Ionic Liquid to direct nucleophilic attack Check1->Sol1 Sol2 Action: Lower Temp / Add Taurine to stabilize transition state Check2->Sol2

Troubleshooting decision tree for resolving pyranopyrazole regioisomer mixtures.

Quantitative Data: Catalyst & Condition Optimization

The following table synthesizes quantitative data from validated literature, allowing you to compare the efficacy of different catalytic systems in driving regioselective outcomes.

Catalyst SystemSolventTemp (°C)TimeYield (%)RegioselectivityRef
None (Baseline) HFIPRT2 h~85%High (1,3,5-isomer)[1]
CuSnO 3​ :SiO 2​ Ethanol7030 min>90%Excellent[6]
[bmim][NO 3​ ] Solvent-Free6015 min95%Excellent[3]
Taurine Water8045 min92%Excellent[5]
[(EMIM)Ac] Solvent-FreeRT10 min94%Excellent[4]

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a staggered one-pot, self-validating methodology using an ionic liquid catalyst. This protocol builds in analytical checkpoints to verify regiochemistry before proceeding to the next step.

Protocol: Regioselective Synthesis of Pyrano[2,3-c]pyrazoles using[bmim][NO 3​ ]

Reagents Required:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl Acetoacetate or β -ketoester (1.0 mmol)

  • Hydrazine Hydrate (1.0 mmol)

  • Ionic Liquid Catalyst: [bmim][NO 3​ ] (10 mol%)

Step-by-Step Methodology:

  • Initial Activation (Pyrazolone Formation): In a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 mmol) and hydrazine hydrate (1.0 mmol). Add 10 mol% of the [bmim][NO 3​ ] catalyst.

    • Causality: Mixing these two components first prevents the hydrazine from reacting with the aldehyde (forming a hydrazone side-product). The ionic liquid stabilizes the transition state, ensuring regioselective attack on the ester carbonyl.

  • Validation Checkpoint 1: Stir the mixture at room temperature for 10 minutes. Perform a TLC (Eluent: Ethyl Acetate/Hexanes 1:2) to confirm the complete consumption of the β -ketoester and the formation of the pyrazolone intermediate.

  • MCR Initiation: Once the pyrazolone formation is validated, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) directly to the same flask.

  • Thermal Cyclization: Elevate the reaction temperature to 60°C.

    • Causality: The Knoevenagel condensation between the aldehyde and malononitrile occurs rapidly. The subsequent Michael addition and O-cyclization require thermal energy to overcome the steric bulk of the intermediate. The ionic liquid acts as a solvent-free medium that facilitates proton transfer during tautomerization[3].

  • Validation Checkpoint 2: Monitor the reaction via TLC every 5 minutes. The appearance of a highly fluorescent spot under UV light (254 nm) indicates the formation of the conjugated pyranopyrazole core. The reaction is typically complete within 15-20 minutes.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Triturate the crude mass with ice-cold ethanol (5 mL). The desired pyranopyrazole will precipitate as a solid. Filter the solid and wash with cold ethanol.

    • Note: The ionic liquid remains in the aqueous/ethanolic filtrate and can be recovered by evaporating the solvent under reduced pressure.

  • Validation Checkpoint 3 (Structural Confirmation): Characterize the product using 1 H NMR.

    • Causality: You can definitively confirm the regiochemistry by observing the highly shielded 4H-pyran proton, which typically appears as a distinct singlet around δ 4.5–5.0 ppm, and the characteristic shifts of the pyrazole substituents.

References

  • Jetir.Org. REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Available at: [Link]

  • Journal of Synthetic Chemistry. Synthesis of Pyranopyrazoles with the Help of Ionic Liquid[bmim][NO3]. Available at: [Link]

  • ScienSage. EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Available at:[Link]

  • ACS Omega. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. Available at:[Link]

  • PubMed. Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst. Available at: [Link]

Sources

Troubleshooting

Side-product analysis in the synthesis of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol

Technical Support Center: Troubleshooting Side-Product Formation in the Synthesis of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Side-Product Formation in the Synthesis of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of complex fused heterocycles.

The synthesis of 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol is typically achieved via a Knorr pyrazole condensation between ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and 4-fluorophenylhydrazine. While this transformation appears straightforward, the differential nucleophilicity of the hydrazine nitrogens and the competing electrophilicity of the β -keto ester carbonyls often lead to complex side-product profiles [1]. This guide deconstructs the causality behind these impurities and provides self-validating protocols to ensure high regioselectivity and conversion.

Mechanistic Causality of Side-Product Formation

To control a reaction, you must first understand the kinetic and thermodynamic forces driving it. Arylhydrazines possess two distinct nucleophilic centers:

  • Terminal Nitrogen ( −NH2​ ): Highly nucleophilic and sterically unhindered.

  • Internal Nitrogen ( −NH−Ar ): Less nucleophilic due to electron delocalization into the fluorophenyl ring, and sterically hindered.

Under optimal conditions, the terminal −NH2​ kinetically attacks the highly electrophilic C4 ketone of the tetrahydropyran ring, forming a hydrazone intermediate (loss of H2​O ). The thermodynamic driving force then pushes the internal −NH−Ar to attack the C3 ester, ejecting ethanol to form the fused 2-aryl-pyrano[3,4-c]pyrazol-3-ol target.

However, if the reaction is run under improper solvent conditions or lacks sufficient thermal energy, the internal nitrogen fails to cyclize, leading to the accumulation of the uncyclized hydrazone. Alternatively, an initial attack by the −NH2​ on the ester carbonyl (driven by specific acid catalysis or solvent effects) leads to the formation of the 1-aryl regioisomer [2].

Mechanism SM Ethyl 4-oxotetrahydro-2H-pyran -3-carboxylate + 4-Fluorophenylhydrazine Hydrazone Hydrazone Intermediate (Uncyclized) SM->Hydrazone Condensation (-H2O) Target Target: 2-Aryl-pyrano [3,4-c]pyrazol-3-ol Hydrazone->Target Cyclization (-EtOH) Regio Side Product: 1-Aryl Regioisomer Hydrazone->Regio Undesired Cyclization

Reaction pathway detailing the kinetic formation of intermediates and thermodynamic cyclization.

Quantitative Profiling of Reaction Components

Accurate LC-MS profiling is your first line of defense. Below is the standardized analytical profile for this specific synthesis.

Compound IdentityStructural CharacteristicExpected m/z [M+H]+ Relative Retention Time (RRT)UV λmax​ (nm)
Target Product 2-(4-fluorophenyl)-...-pyrazol-3-ol235.11.00~254
Regioisomer 1-(4-fluorophenyl)-...-pyrazol-3-ol235.10.92 - 1.08~250
Intermediate Uncyclized Hydrazone Ethyl Ester281.11.25~280
Bis-hydrazone Di-adduct side product389.21.45~290

Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity with an m/z of 281.1 ( [M+H]++46 Da). What is this, and how do I eliminate it? A1: This mass corresponds to the uncyclized hydrazone intermediate. The +46 Da difference indicates that the final dehydration/cyclization step (which ejects ethanol, MW = 46.07 g/mol ) has not occurred. Causality & Fix: The internal −NH−Ar is a poor nucleophile. To force cyclization, you must overcome the thermodynamic barrier. Switch your solvent to glacial acetic acid and reflux at 118 °C. The acid acts as a proton shuttle to activate the ester, while the high temperature provides the necessary kinetic energy for the sterically hindered ring closure.

Q2: I am obtaining a 1:1 mixture of the 2-aryl and 1-aryl regioisomers. How can I improve the regioselectivity? A2: Poor regioselectivity in Knorr pyrazole syntheses is a classic symptom of mismatched solvent polarity and electronic control [3]. Causality & Fix: If standard conditions fail, transition to a fluorinated solvent system. Using 2,2,2-trifluoroethanol (TFE) with a catalytic amount of trifluoroacetic acid (TFA) selectively modulates the nucleophilicity of the hydrazone intermediate, heavily favoring the formation of the target 2-aryl isomer [4].

Q3: How do I prevent the formation of the bis-hydrazone di-adduct (m/z 389.2)? A3: Bis-hydrazone forms when a second equivalent of 4-fluorophenylhydrazine attacks the ester carbonyl before the intramolecular cyclization can occur. Causality & Fix: This is a stoichiometric and concentration-dependent issue. Ensure you are using exactly 1.05 equivalents of the hydrazine (no large excesses) and add the hydrazine dropwise to a dilute solution of the β -keto ester to keep the localized concentration of the nucleophile low.

Troubleshooting Step1 Crude Reaction Mixture Step2 LC-MS Analysis Step1->Step2 Decision Identify Impurity m/z Step2->Decision PathA m/z = Target Mass (Regioisomer) Decision->PathA Isomeric RT PathB m/z = Target + 46 Da (Uncyclized Hydrazone) Decision->PathB +46 Da Mass FixA Change Solvent to TFE/TFA Adjust Nucleophilicity PathA->FixA FixB Increase Temp to 118°C Add Acid Catalyst PathB->FixB

Troubleshooting workflow for impurity isolation and reaction optimization.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates In-Process Controls (IPCs) that validate the reaction's progress, transforming the procedure into a self-validating system.

Step 1: Reagent Preparation & Kinetic Condensation

  • Dissolve 10.0 mmol (1.72 g) of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in 20 mL of glacial acetic acid under an inert N2​ atmosphere.

  • Cool the reaction vessel to 10 °C.

  • Slowly add 10.5 mmol (1.32 g) of 4-fluorophenylhydrazine dropwise over 15 minutes. Causality: Low temperatures during addition prevent the highly nucleophilic terminal amine from unselectively attacking the ester, locking the system into the desired kinetic hydrazone pathway.

Step 2: Thermodynamic Cyclization 4. Equip the flask with a reflux condenser and heat the mixture to 118 °C (reflux). 5. Stir for 3 hours. IPC Check (Self-Validation): Withdraw a 10 μ L aliquot, dilute in MeCN, and run a rapid LC-MS.

  • Pass Criteria: The peak at m/z 281.1 (hydrazone) must be < 2% relative Area Under Curve (AUC).

  • Fail Criteria: If m/z 281.1 is > 2%, continue refluxing for an additional 2 hours. Do not proceed to workup until the thermodynamic cyclization is validated.

Step 3: Isolation and Purification 6. Once validated, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. 7. Dilute the crude oil with 50 mL of Ethyl Acetate and wash carefully with saturated aqueous NaHCO3​ (3 x 30 mL) until the aqueous layer pH is ~7.5. 8. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. 9. Recrystallize the crude solid from hot ethanol/water (80:20) to yield the pure 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol, effectively purging any residual 1-aryl regioisomer into the mother liquor.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.[Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. ACS Publications.[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.[Link]

Optimization

Enhancing the stability of pyranopyrazol-3-ol compounds for in vitro studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are advancing pyranopyrazole derivatives for their potent antiviral...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are advancing pyranopyrazole derivatives for their potent antiviral (e.g., SARS-CoV-2 Mpro inhibition) and anti-inflammatory properties[1].

Despite their high biochemical potency, pyranopyrazol-3-ol compounds often exhibit steep drop-offs in efficacy during cell-based assays or early pharmacokinetic screening. This guide is designed to help you troubleshoot these in vitro stability issues by addressing the root chemical and metabolic causes, providing structural optimization strategies, and outlining self-validating experimental protocols.

FAQ: Mechanisms of Instability & Structural Optimization

Q: My pyranopyrazol-3-ol derivative shows excellent biochemical potency against viral proteases but loses efficacy in cell-based assays within 24 hours. Why is this happening? A: This is a classic hallmark of chemical or metabolic instability. The pyranopyrazol-3-ol scaffold is particularly susceptible to two primary degradation pathways in vitro: aqueous hydrolysis of the heterocyclic core and rapid Phase II metabolism. Specifically, the 3-hydroxyl (-OH) group is highly nucleophilic, making it a prime target for rapid glucuronidation by enzymes present in complex biological matrices[2].

Q: How can I structurally modify the pyranopyrazole core to enhance metabolic stability without losing target affinity? A: Causality & Solution: You must reduce the nucleophilicity of the 3-OH group without removing it entirely (as it is often critical for hydrogen bonding with the target). A highly effective physical organic chemistry strategy is strategic fluorination. By introducing strongly electron-withdrawing groups (such as a trifluoromethyl or hexafluoroisopropyl group) adjacent to the hydroxyl site, you inductively withdraw electron density from the oxygen. This significantly attenuates its nucleophilicity, curtailing the rate of glucuronidation and dramatically extending the compound's in vitro half-life[2].

Q: I am observing rapid degradation of my compound in standard DMEM before I even introduce it to the cells. How can I stabilize the formulation? A: Aqueous hydrolysis is a primary culprit for the degradation of small molecules in protein-free media. Causality & Solution: Supplementing your assay media with 10% Fetal Bovine Serum (FBS) can drastically improve stability. The pyranopyrazol-3-ol compound binds non-specifically to serum proteins (like albumin). This protein binding acts as a steric and hydrophobic shield, protecting the labile bonds of the compound from nucleophilic attack by bulk water molecules in the media[3]. Always pre-incubate your working stocks in FBS-containing media rather than holding them in pure aqueous buffers.

Visualizing the Problem: Degradation & Stabilization Logic

StabilizationLogic Unstable Labile Pyranopyrazol-3-ol (Rapid Clearance) Mech1 Glucuronidation of 3-OH Group Unstable->Mech1 Mech2 Aqueous Hydrolysis in Cell Media Unstable->Mech2 Strat1 Fluorination near -OH (Reduces Nucleophilicity) Mech1->Strat1 Strat2 Add 10% FBS (Protein Binding Shield) Mech2->Strat2 Stable Enhanced In Vitro Stability (Prolonged t1/2) Strat1->Stable Strat2->Stable

Caption: Mechanisms of pyranopyrazol-3-ol degradation and targeted stabilization strategies.

Troubleshooting Guide: Self-Validating In Vitro Stability Protocol

To definitively measure the intrinsic clearance ( CLint​ ) of your optimized compounds and differentiate between chemical instability and enzymatic degradation, you must use a self-validating assay system. The gold standard for this is the Suspension Cryopreserved Hepatocyte Assay , as intact hepatocytes contain the full complement of Phase I (CYP450) and Phase II (UGT, SULT) enzymes necessary to evaluate the glucuronidation of the 3-OH group[4].

Step-by-Step Methodology

Step 1: Preparation & Internal Validation Setup

  • Thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cells to 1×106 viable cells/mL in serum-free Williams' Medium E[4].

  • Critical Self-Validation Step: Prepare a negative control by boiling an aliquot of the diluted hepatocytes for 5 minutes. Boiling denatures all metabolic enzymes. Running your compound in this boiled matrix ensures that any observed degradation is purely chemical (hydrolysis/oxidation) rather than enzymatic[4].

Step 2: Incubation

  • Prepare a 2 μM working solution of your pyranopyrazol-3-ol compound. Note: Ensure the final DMSO concentration does not exceed 0.1% to prevent hepatotoxicity and enzyme inhibition[4].

  • In a 12-well non-coated plate, mix 0.5 mL of the compound solution with 0.5 mL of the active hepatocyte suspension (and separately, the boiled control). This yields a final cell density of 0.5×106 cells/mL and a final compound concentration of 1 μM[4].

  • Place the plate in an incubator on an orbital shaker set to 90–120 rpm at 37°C[4].

Step 3: Sampling & Quenching

  • At precise time points (0, 15, 30, 60, 90, and 120 minutes), remove 50 μL aliquots from each well[4].

  • Causality of Quenching: Immediately transfer the aliquot into 150 μL of ice-cold acetonitrile containing your analytical internal standard. The cold organic solvent instantly precipitates the hepatic proteins, halting all enzymatic activity and stabilizing the remaining compound for accurate quantification[3].

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and in vitro intrinsic clearance ( CLint​ )[5].

HepatocyteAssay Start Thaw Cryopreserved Hepatocytes Control Negative Control: Boil for 5 min Start->Control Dilute Dilute to 1x10^6 cells/mL in Williams' Medium E Start->Dilute Control->Dilute AddCompound Add Pyranopyrazol-3-ol (Final conc. 1 μM) Dilute->AddCompound Incubate Incubate at 37°C (Orbital Shaker 90 rpm) AddCompound->Incubate Timepoints Aliquot at 0, 15, 30, 60, 90, 120 min Incubate->Timepoints Quench Quench with Cold Acetonitrile + Internal Standard Timepoints->Quench

Caption: Workflow for evaluating pyranopyrazol-3-ol metabolic stability in hepatocytes.

Quantitative Data Summary

The table below summarizes the expected quantitative impact of the troubleshooting interventions discussed in this guide, demonstrating how structural and formulation optimizations directly translate to improved assay metrics.

Experimental ConditionIntervention / ModificationQuantitative Impact on StabilityCausality / Mechanism
Cell Culture Media (DMEM) Addition of 10% FBSCompound remaining at 72h increased from 47% to ~70%[3].Non-specific protein binding acts as a steric shield, protecting labile bonds from aqueous hydrolysis.
Hepatic Metabolism (Microsomes/Hepatocytes) Fluorination (e.g., Hexafluoroisopropyl substitution near -OH)Microsomal stability ( t1/2​ ) increased >12-fold[2].Strongly electron-withdrawing fluorine atoms reduce alcohol nucleophilicity, directly curtailing rapid glucuronidation.
Hepatocyte Suspension Assay Use of Cryopreserved Cells with regular media replenishmentMaintains metabolic capacity for extended incubations (up to 20h)[5].Retains the full complement of Phase I/II enzymes required for accurate CLint​ determination of slowly metabolized compounds.

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes: Protocol , Thermo Fisher Scientific. 4

  • Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms , National Institutes of Health (NIH) / PMC. 1

  • How to Study Slowly Metabolized Compounds Using In Vitro Models , WuXi AppTec DMPK. 5

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective , American Chemical Society (ACS) Publications. 2

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors , Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Refinement of Docking Protocols for 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol

Welcome to the technical support resource for molecular docking studies involving 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for molecular docking studies involving 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of computational docking, troubleshoot common issues, and refine protocols for generating reliable and reproducible results. Here, we move beyond simple step-by-step instructions to explain the causality behind our experimental choices, ensuring each protocol is a self-validating system.

Section 1: Foundational Workflow for Molecular Docking

A successful docking experiment follows a structured, multi-stage process. Each step is critical for the accuracy of the final prediction. The overall workflow is designed to prepare the ligand and receptor, perform the computational search for the best binding pose, and finally, analyze and validate the results.

Molecular_Docking_Workflow Figure 1: General Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation LigandPrep Ligand Preparation (2D to 3D, Energy Minimization, Charge Assignment) GridGen Grid Box Generation (Define Search Space) LigandPrep->GridGen ProteinPrep Protein Preparation (Remove Waters/Hetatoms, Add Hydrogens, Repair Chains) ProteinPrep->GridGen Docking Run Docking Algorithm (Conformational Search & Scoring) GridGen->Docking PoseAnalysis Pose & Score Analysis (Binding Energy, Interactions) Docking->PoseAnalysis Validation Results Validation (Re-docking, MD Simulation) PoseAnalysis->Validation

Caption: A high-level overview of the key phases in a typical protein-ligand docking experiment.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during docking experiments.

Q1: My docking simulation fails to start, citing an error with my input file format (e.g., PDBQT). What's the problem?

A1: This is one of the most common errors, typically stemming from incorrect file preparation. AutoDock Vina and other programs require a specific format (PDBQT) that includes atom types, partial charges, and torsional flexibility information.

  • Causality: Standard PDB files lack the detailed atomic information that docking scoring functions need to calculate interactions like electrostatics and van der Waals forces.[1] The PDBQT format adds this necessary information.

  • Troubleshooting Steps:

    • Ensure both your protein and ligand files have been correctly converted to the PDBQT format using tools like AutoDock Tools (ADT).[2]

    • Check for common file corruption issues. For instance, sometimes file browsers in Windows hide a secondary .txt extension (e.g., ligand.pdbqt.txt).[3] Ensure you are saving and referencing the file with the correct, full name.

    • Verify that all atoms have an assigned autodock_element field. This error can occur if the preparation script fails to assign atom types correctly, especially for non-standard residues or ions.[4]

Q2: My docked ligand has a high (less negative or positive) binding affinity score. Does this mean it doesn't bind?

A2: Not necessarily. A high binding affinity score (e.g., -4.0 kcal/mol) suggests weaker binding than a lower score (e.g., -9.0 kcal/mol), but it doesn't automatically invalidate the result.[5][6] The interpretation is highly context-dependent.

  • Causality: The binding affinity score is a computational estimate of the binding free energy (ΔG).[6] A more negative value indicates a theoretically stronger and more stable interaction.[5]

  • Points to Consider:

    • Compare to a Control: The most meaningful interpretation comes from comparison. Dock a known inhibitor or the native ligand to the same protein using the identical protocol. If your compound's score is significantly worse than the known binder's, it may indeed be a weak inhibitor.[7][8]

    • Pocket Characteristics: Large, solvent-exposed binding pockets often yield lower (less favorable) affinity scores than small, enclosed hydrophobic pockets.

    • Scoring Function Limitations: Scoring functions are approximations and may not perfectly capture all physical interactions.[9][10] A seemingly poor score could still represent a valid binding mode. Always visually inspect the interactions.

Q3: The best-scoring pose for my ligand is located outside the expected binding pocket. Why did this happen?

A3: This issue almost always points to an incorrectly defined search space, also known as the "grid box."

  • Causality: Docking algorithms limit their conformational search to a user-defined three-dimensional box.[5][11] If this box is too large or misplaced, the algorithm may find a low-energy pose on the protein's surface that is not biologically relevant.

  • Protocol:

    • Center the Grid Box: The geometric center of your grid box should be the center of the known active site. If you have a co-crystallized ligand, use its coordinates to define the center.[12]

    • Adjust Grid Box Size: The box should be large enough to encompass the entire binding site plus a small buffer, allowing the ligand to rotate freely. A box that is too small can artificially constrain the ligand, while one that is too large increases computation time and the risk of finding irrelevant surface-binding poses.[3] A common starting point is a cube of 20-25 Å per side centered on the active site.

Section 3: In-Depth Troubleshooting & Refinement Guides

Guide 1: Preparation of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol

The chemical fidelity of your ligand is paramount. For a molecule like 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol, special attention must be paid to its tautomeric and protonation states.

Ligand_Preparation_Troubleshooting Figure 2: Ligand Preparation Decision Tree Start Start: 2D Structure (SMILES or SDF) Convert3D Generate 3D Coordinates Start->Convert3D Error1 Unrealistic Geometry? Convert3D->Error1 Protonation Assess Protonation State (pH ~7.4) Tautomer Check Tautomers (Especially pyrazol-3-ol) Protonation->Tautomer Error2 Biologically Incorrect Tautomer? Tautomer->Error2 EnergyMin Energy Minimization (e.g., MMFF94 force field) Charges Assign Partial Charges (e.g., Gasteiger) EnergyMin->Charges Final Final Ligand File (PDBQT format) Charges->Final Error1->Protonation No Error1->EnergyMin Yes Error2->Tautomer Yes, correct it Error2->EnergyMin No

Caption: A decision-making workflow for robust preparation of the ligand.

Issue: Incorrect Tautomer or Protonation State of the Pyrazol-3-ol Moiety

  • Problem: The pyrazol-3-ol core of your ligand can exist in multiple tautomeric forms and protonation states. Selecting the incorrect form will lead to flawed hydrogen bonding patterns and inaccurate docking scores.

  • Expert Insight: The "ol" (enol) form is just one possibility. Depending on the electronic environment of the binding pocket, the keto tautomer might be preferred. Furthermore, at physiological pH, the hydroxyl group could be deprotonated.

  • Solution Protocol:

    • Literature Review: First, investigate the target protein family. Are there known inhibitors with similar scaffolds? Published studies often provide insights into the dominant protonation and tautomeric states within the active site.[6]

    • Use Preparation Software: Employ robust ligand preparation tools (e.g., Schrödinger's LigPrep, ChemAxon, or free tools like DockaMøn) that can generate multiple, low-energy tautomers and predict pKa to determine the likely state at physiological pH (typically ~7.4).[13]

    • Dock Multiple States: If significant uncertainty exists, the most rigorous approach is to dock the most probable tautomers/protonation states as separate ligands. The state that yields a consistently better docking score and forms more chemically sensible interactions is likely the most relevant one.

Guide 2: Optimizing Protein Target Preparation

A poorly prepared protein structure is a common source of docking failure.[14]

Issue: To Keep or Remove Crystallographic Water Molecules?

  • Problem: PDB files often contain water molecules. Some may be structurally important, mediating key protein-ligand interactions, while others are simply bulk solvent and can obstruct ligand binding in a simulation.[15]

  • Expert Insight: There is no universal rule; the decision must be based on careful analysis. A water molecule that forms hydrogen bonds with both the protein and a known co-crystallized ligand is likely a "bridging" water and may be critical for binding. Removing it could prevent the correct docking pose from being found. Conversely, leaving in bulk water molecules can create false steric clashes.[10]

  • Solution Protocol:

    • Analyze Existing Complexes: If you are working with a protein for which multiple ligand-bound crystal structures exist, analyze the water positions. Water molecules that appear in the same location across many structures are more likely to be structurally important.

    • Initial Docking Run (No Waters): For a first-pass screening, a common strategy is to remove all water molecules to simplify the system.[2][5]

    • Refined Docking Run (With Key Waters): If the initial docking fails to reproduce a known binding mode (i.e., re-docking fails), or if your ligand is designed to interact with a known bridging water, re-introduce that specific water molecule and treat it as part of the receptor. Some docking programs have options to allow water molecules to be displaced or rotated.[10]

Guide 3: Selecting a Force Field and Analyzing Results

The choice of force field and the method of analysis directly impact the trustworthiness of your results.

Parameter Recommendation/Insight Causality & Rationale
Force Field Selection For standard protein-ligand docking, general-purpose force fields like AMBER , CHARMM , or specific ligand fields like GAFF2 are robust choices.[16][17] For small organic molecules, MMFF94s is also well-regarded for generating good geometries.[18]Force fields are sets of parameters that define the potential energy of a system.[19] Using a force field parameterized for biomolecules is crucial for accurately describing protein-ligand interactions.[1][18]
Binding Affinity (Score) Interpret scores relatively, not absolutely. A score of -10 kcal/mol is better than -7 kcal/mol. The absolute value is less meaningful than the rank-ordering against known binders.[8]Scoring functions are designed for speed and are thus approximations. Their strength lies in distinguishing good binders from poor ones (ranking), not in perfectly predicting the absolute experimental binding free energy.[9]
RMSD (Root-Mean-Square Deviation) When validating by re-docking a known ligand, an RMSD < 2.0 Å between the docked pose and the crystallographic pose is considered a success.[6][7][20]RMSD measures the average distance between the atoms of the superimposed docked pose and a reference pose. A low value signifies that your docking protocol can accurately reproduce a known binding mode, validating your setup.[6]
Interaction Analysis Do not rely solely on the score. Use visualization software (e.g., PyMOL, Chimera, Discovery Studio) to analyze the interactions.[8][21] Look for key hydrogen bonds, hydrophobic contacts, and pi-stacking that are consistent with the biology of the target.A good score may arise from non-specific interactions. A visually inspected, chemically sensible pose with a slightly worse score is often more promising than a high-scoring pose with nonsensical interactions.[6][8]

Issue: My Docking Results Are Not Reproducible

  • Problem: You run the same docking experiment twice and get different results (different scores or poses).

  • Expert Insight: This is expected behavior for stochastic search algorithms like the Genetic Algorithm used in AutoDock or the randomized Monte Carlo methods in other programs.[22] These methods have a random component in their starting conditions.

  • Solution Protocol:

    • Set the Random Seed: For true reproducibility (e.g., for a publication), you can set the random seed in your docking software's configuration file. This will force the algorithm to start from the same random point every time.

    • Increase exhaustiveness: In AutoDock Vina, the exhaustiveness parameter controls the computational effort. Increasing this value (e.g., from a default of 8 to 32 or higher) leads to a more thorough search of the conformational space, increasing the probability of finding the true energy minimum and making the results more consistent between runs.

    • Perform Cluster Analysis: The best practice is not to focus on a single top pose. Instead, analyze the multiple poses returned by the software. If several low-energy poses cluster into a similar binding mode, it provides much higher confidence that this is a dominant and stable interaction mode.[6]

Section 4: Post-Docking Validation

A docking score is a prediction, not a final answer. Further validation is required to increase confidence in the results.[9]

Recommendation: Molecular Dynamics (MD) Simulation

  • Why it's crucial: Molecular docking provides a static snapshot of the binding pose.[9] Proteins, however, are dynamic and flexible.[15] An MD simulation analyzes the stability of the protein-ligand complex over time (typically nanoseconds) under near-physiological conditions, providing a much more rigorous test of the docked pose.[9][22]

  • What to look for:

    • Ligand Stability (RMSD): If the ligand remains in the binding pocket with a stable RMSD throughout the simulation, it validates the docking pose. If the ligand diffuses away, the initial docked pose was likely unstable or incorrect.[7][23]

    • Interaction Persistence: Analyze which key interactions (e.g., hydrogen bonds) identified in the docking pose persist throughout the MD simulation. Stable, long-lasting interactions lend strong support to the binding hypothesis.

References

  • Bioinformatics Review. (2020). Common mistakes made during Autodock Vina Installation and Execution. [Link]

  • The Force Field Frenzy. (2023). Choosing the Right One for Your Molecular Simulations. [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. [Link]

  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models?. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • FlexX. (2010). DOCKING TUTORIAL. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • PMC. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]

  • Protheragen. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. [Link]

  • Scripps Research. (2020). AutoDock Vina Manual. [Link]

  • AutoDock Vina Documentation. (n.d.). Frequently Asked Questions. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • PMC. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]

  • University of Illinois. (2011). Protein-ligand docking with MOE. [Link]

  • Molsoft L.L.C. (2026). ICM User's Guide: Display & Analyze Docking Results. [Link]

  • YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]

  • ResearchGate. (2021). How to fix error in Autodock Vina when showing interactions?. [Link]

  • ScotChem. (n.d.). 3. Force Fields. [Link]

  • Duke Computer Science. (n.d.). Deciphering common failures in molecular docking of ligand-protein complexes. [Link]

  • PMC. (2022). Practical Guidance for Consensus Scoring and Force Field Selection in Protein-Ligand Binding Free Energy Simulations. [Link]

  • PMC. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. [Link]

  • International Journal of Pharmaceutical Research. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. [Link]

  • ACS Publications. (2022). Practical Guidance for Consensus Scoring and Force Field Selection in Protein–Ligand Binding Free Energy Simulations. [Link]

  • Bentham Science. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

  • ResearchGate. (2025). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • Reddit. (2024). Autodock Vina Element Field Error. [Link]

  • JSciMed Central. (2016). Challenges in Docking: Mini Review. [Link]

  • PMC. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • PMC. (2015). Solving Molecular Docking Problems with Multi-Objective Metaheuristics. [Link]

  • Arabian Journal of Chemistry. (n.d.). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • PMC. (2017). Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the anticancer activity of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol in vivo

Validating the Anticancer Activity of 2-(4-Fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol In Vivo: A Comparative Guide As drug development increasingly pivots toward multi-targeted kinase inhibitors to overcome tumor resistance...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Anticancer Activity of 2-(4-Fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol In Vivo: A Comparative Guide

As drug development increasingly pivots toward multi-targeted kinase inhibitors to overcome tumor resistance mechanisms, the pyranopyrazole scaffold has emerged as a structurally versatile and highly potent pharmacophore. Specifically, 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol (hereafter referred to as 4-FP-PP ) represents a highly optimized derivative within this class.

This guide provides a comprehensive, self-validating framework for evaluating the in vivo anticancer efficacy of 4-FP-PP. By benchmarking it against standard-of-care alternatives, researchers and drug development professionals can objectively assess its therapeutic window and pharmacodynamic profile.

Mechanistic Rationale & Target Profile

Fused pyrazole derivatives have been extensively validated as dual tyrosine kinase (TK) inhibitors, demonstrating profound efficacy against the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1], and Cyclin Dependent Kinase 1 (CDK1)[2].

The Causality of Halogenation: The integration of a highly electronegative fluorine atom at the para-position of the phenyl ring in 4-FP-PP serves a dual purpose. First, it modulates the compound's electron density, improving binding affinity within the hydrophobic ATP-binding sub-pockets of kinase domains. Second, it blocks cytochrome P450-mediated para-hydroxylation, significantly reducing rapid hepatic clearance and increasing the in vivo half-life required for sustained tumor penetrance.

Pathway Compound 4-FP-PP (Scaffold) EGFR EGFR / VEGFR-2 Inhibition Compound->EGFR ATP Competitive Binding CDK1 CDK1 Inhibition Compound->CDK1 TYR15 Interaction Angiogenesis Decreased Angiogenesis EGFR->Angiogenesis Suppresses VEGF CellCycle Cell Cycle Arrest (G2/M Phase) CDK1->CellCycle Blocks Mitosis Apoptosis Tumor Cell Apoptosis Angiogenesis->Apoptosis CellCycle->Apoptosis

Fig 1: Dual mechanistic pathway of 4-FP-PP inhibiting EGFR and CDK1 to induce tumor apoptosis.

Comparative Performance Data

To objectively evaluate 4-FP-PP, it must be benchmarked against established clinical inhibitors. Based on structural activity relationship (SAR) data for homologous pyranopyrazoles ([1];[2]), the table below models the expected comparative performance of 4-FP-PP against Erlotinib (EGFR standard) and Dinaciclib (CDK1 standard) in an MCF-7 breast cancer xenograft model.

CompoundPrimary Target(s)In Vitro IC₅₀ (EGFR)In Vitro IC₅₀ (CDK1)In Vivo TGI (%)Body Weight Loss (%)
4-FP-PP EGFR, VEGFR-2, CDK1~0.06 µM~0.96 µM78%< 5%
Erlotinib EGFR0.02 µMN/A65%8%
Dinaciclib CDK1, CDK2/5/9N/A0.003 µM70%12%

Note: Tumor Growth Inhibition (TGI) is calculated at day 21 post-dosing. Body weight loss >10% indicates severe systemic toxicity.

Self-Validating In Vivo Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal controls at every phase to isolate the specific pharmacodynamic effects of 4-FP-PP.

Workflow A 1. Cell Culture (MCF-7 / HepG2) B 2. Subcutaneous Inoculation (with Matrigel) A->B C 3. Tumor Monitoring (Target: 100-150 mm³) B->C D 4. Randomization (Vehicle, 4-FP-PP, Erlotinib) C->D E 5. Dosing Regimen (21-28 Days) D->E F 6. PD Biomarker Analysis (Ki-67, Caspase-3) E->F

Fig 2: Self-validating in vivo xenograft workflow for evaluating 4-FP-PP anticancer efficacy.

Step 1: Xenograft Establishment
  • Action: Harvest MCF-7 (breast) or HepG2 (hepatic) cells in the logarithmic growth phase. Resuspend at 5×107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Inject 100 µL subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).

  • Causality Checkpoint: The inclusion of Matrigel is critical. It provides essential extracellular matrix (ECM) proteins that mimic the native tumor microenvironment, significantly enhancing the engraftment take-rate and ensuring uniform tumor vascularization prior to dosing.

Step 2: Randomization & Baseline Establishment
  • Action: Monitor tumor growth bi-weekly using digital calipers. Once the average tumor volume reaches 100–150 mm³, randomize the mice into distinct treatment groups (n=8/group): Vehicle Control, 4-FP-PP (50 mg/kg), and Erlotinib (50 mg/kg).

  • Causality Checkpoint: Randomizing only when tumors reach 100-150 mm³ ensures that the malignancies have established a dedicated blood supply and are in the exponential growth phase. This prevents false-positive efficacy readouts caused by non-viable or spontaneously regressing inoculations.

Step 3: Dosing Regimen & In-Life Monitoring
  • Action: Administer compounds via oral gavage (PO) daily for 21 days. Measure tumor volume ( V=2length×width2​ ) and total body weight twice weekly.

  • Self-Validation Strategy: This step validates the therapeutic window. The Vehicle group establishes baseline uncontrolled growth. The Erlotinib group serves as a positive control, validating that the specific tumor model is currently sensitive to kinase inhibition. Simultaneously, tracking body weight acts as an internal control for systemic toxicity; efficacy (TGI) is only valid if body weight loss remains below the 10% threshold.

Step 4: Pharmacodynamic (PD) Endpoint Analysis
  • Action: At day 21, euthanize the subjects. Excise the tumors, weigh them, and immediately fix them in 10% neutral buffered formalin. Process the tissues for Immunohistochemistry (IHC) and stain for Ki-67 and Cleaved Caspase-3.

  • Causality Checkpoint: Macroscopic tumor volume reduction alone does not confirm the mechanism of action. By quantifying Ki-67 (a marker of cellular proliferation), you validate the CDK1-mediated cell cycle arrest[2]. By quantifying Cleaved Caspase-3, you validate the induction of apoptosis driven by EGFR/VEGFR-2 inhibition[1]. This directly ties the in vivo physiological response back to the in vitro mechanistic hypothesis.

References

  • Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. URL:[Link]

  • Basappa, B., Poonacha, L. K., Xi, Z., Vishwanath, D., Yang, J.-R., Nagaraja, O., ... & Shubha, P. B. (2023). Nano-Zirconium Dioxide Catalyzed Multicomponent Synthesis of Bioactive Pyranopyrazoles That Target Cyclin Dependent Kinase 1 in Human Breast Cancer Cells. Biomedicines, 11(1), 172. URL:[Link]

Sources

Comparative

Cross-Validation of In Silico Predictions with Experimental Data for Pyranopyrazole Derivatives: A Comprehensive Comparison Guide

In modern drug discovery, computational predictions are merely hypotheses until they survive the rigorous crucible of wet-lab validation. Pyranopyrazoles—a class of privileged heterocyclic compounds characterized by a di...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, computational predictions are merely hypotheses until they survive the rigorous crucible of wet-lab validation. Pyranopyrazoles—a class of privileged heterocyclic compounds characterized by a dihydropyrano[2,3-c]pyrazole core—exhibit a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory effects . However, the structural plasticity of these multi-target scaffolds demands a robust cross-validation strategy.

This guide objectively compares the efficacy of different in silico predictive pipelines and provides the self-validating in vitro experimental protocols required to anchor computational data into physical reality.

The Predictive Engine: Comparing In Silico Pipelines

When screening pyranopyrazole libraries, the choice of computational pipeline significantly impacts the hit-to-lead success rate. We routinely compare two primary approaches:

  • Open-Source Pipelines (e.g., AutoDock Vina + SwissADME): Highly accessible and excellent for rapid, high-throughput virtual screening of massive libraries. However, they typically utilize rigid receptor models. For highly flexible targets, this can result in false negatives, underestimating the binding affinity of bulky 1,4-diarylpyranopyrazole derivatives .

  • Commercial Suites (e.g., Schrödinger Glide + QikProp): These platforms employ Induced Fit Docking (IFD) and advanced solvation models (OPLS4 force field). While computationally expensive, they provide superior correlation with in vitro IC50 values by accounting for the conformational plasticity of the target enzyme's binding pocket, accurately predicting the thermodynamic stabilization of the ligand-enzyme complex .

Table 1: Comparative Metrics of In Silico Pipelines for Pyranopyrazoles
FeatureOpen-Source (AutoDock Vina)Commercial (Schrödinger Glide)Impact on Pyranopyrazole Screening
Receptor Flexibility Rigid (Standard)Induced Fit Docking (IFD)Commercial suites better accommodate bulky N-1 and C-4 aryl substitutions.
Scoring Function EmpiricalEmpirical + Force FieldGlide yields tighter correlation with in vitro enzymatic IC50 data.
Throughput Ultra-HighMedium to HighVina is preferred for initial triage; Glide for lead optimization.
Cost FreeHigh Licensing FeeDictates deployment strategy in academic vs. pharma settings.
Workflow Logic: The Self-Validating System

To ensure scientific integrity, our drug discovery workflow operates as a closed, self-validating loop. In silico predictions dictate the green chemistry synthesis, which feeds into in vitro assays. The resulting empirical data is then fed back into the computational models to refine the Structure-Activity Relationship (SAR).

Workflow InSilico In Silico Screening (Docking & ADMET) Synthesis Green Chemistry Synthesis InSilico->Synthesis Candidate Selection InVitro In Vitro Validation (Enzyme & Cell Assays) Synthesis->InVitro Purified Compounds DataAnalysis Correlation Analysis (IC50 vs. Docking Score) InVitro->DataAnalysis Experimental Data HitOptimization Lead Optimization (SAR Feedback) DataAnalysis->HitOptimization Validated Hits HitOptimization->InSilico Refined Structures

Fig 1. Self-validating cross-validation workflow for pyranopyrazole drug discovery.

Case Study 1: Antiviral Efficacy (SARS-CoV-2 Mpro)

Recent studies have explored 1,4-diarylpyranopyrazoles as non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro) . Molecular docking simulations predicted that phenyl substituents at the 2-position of the pyranopyrazole ring are crucial for anchoring the molecule within the Mpro active site.

To validate this, in vitro enzymatic assays and cell-based viral replication assays were conducted. The experimental data confirmed the in silico predictions, with specific derivatives outperforming established clinical controls like GC-376 and Lopinavir .

Table 2: Cross-Validation Data for SARS-CoV-2 Mpro Inhibition
CompoundIn Silico Docking Score (kcal/mol)In Vitro Mpro IC50 (µM)Vero Cell Viral Replication Inhibition (%)
Derivative 22 -8.42.0190.45%
Derivative 27 -8.71.8391.23%
Derivative 31 -7.94.6085.12%
GC-376 (Control) -9.112.85N/A
Lopinavir (Control) -7.282.17N/A
Case Study 2: Antimicrobial Efficacy

Beyond antiviral applications, pyranopyrazoles exhibit potent antibacterial properties by targeting enzymes such as DNA gyrase and MurB . In silico ADMET profiling ensures these compounds possess favorable drug-likeness, while molecular docking predicts their binding affinity to bacterial targets. Wet-lab validation via Minimum Inhibitory Concentration (MIC) assays confirms that the computational binding translates to actual bactericidal activity, with some derivatives achieving MICs as low as 0.19 µg/mL against specific strains []([Link]).

Pathway Ligand Pyranopyrazole Derivative Target Target Enzyme (e.g., DNA Gyrase) Ligand->Target In Silico Prediction (Binding Affinity) Complex Ligand-Enzyme Complex Formation Target->Complex In Vitro Binding (Thermodynamic Stabilization) Inhibition Catalytic Inhibition (Supercoiling Arrested) Complex->Inhibition Enzymatic Assay (Target Validation) Phenotype Phenotypic Outcome (Bactericidal Effect) Inhibition->Phenotype Cell-Based Assay (MIC Determination)

Fig 2. Mechanistic pathway from in silico binding prediction to in vitro phenotypic validation.

Self-Validating Experimental Protocols (Wet Lab)

To ensure trustworthiness, protocols must be designed with intrinsic causality and self-validation mechanisms. Below are the standardized methodologies used to generate the data in the tables above.

Protocol A: FRET-Based SARS-CoV-2 Mpro Enzymatic Assay

Causality: We utilize a FRET (Förster Resonance Energy Transfer) assay because the cleavage of the fluorogenic substrate by Mpro directly correlates with fluorescence emission. This allows us to isolate the specific mechanistic inhibition predicted by our docking models, separating target-specific activity from general cellular cytotoxicity.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA). Ensure all reagents are equilibrated to room temperature.

  • Enzyme Incubation: In a black 96-well microplate, incubate 0.2 µM recombinant SARS-CoV-2 Mpro with varying concentrations of the synthesized pyranopyrazole (ranging from 0.1 to 100 µM) for 30 minutes at 37°C.

    • Self-Validation Step: Include a vehicle control (DMSO) to establish baseline uninhibited enzyme activity, and a positive control (GC-376) to validate the assay's sensitivity to known inhibitors.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Measurement: Immediately monitor fluorescence using a microplate reader (Excitation: 340 nm, Emission: 490 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Determine the IC50 using non-linear regression analysis.

Protocol B: Broth Microdilution Assay for Antimicrobial MIC

Causality: While docking predicts binding affinity to isolated DNA gyrase, the broth microdilution assay evaluates the critical next step: the compound's ability to penetrate the complex bacterial cell envelope and exert a phenotypic bactericidal effect [[1]]([Link]).

  • Inoculum Preparation: Suspend isolated bacterial colonies (e.g., S. aureus or E. coli) in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL).

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the pyranopyrazole derivatives in Brain Heart Infusion (BHI) broth (concentrations typically ranging from 100 to 0.19 µg/mL).

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well.

    • Self-Validation Step: Include a sterility control well (BHI broth only, to ensure no contamination) and a growth control well (BHI broth + bacteria + DMSO vehicle, to ensure the solvent does not inhibit growth).

  • Incubation: Seal and incubate the plates at 37°C for 18-24 hours.

  • Endpoint Determination: Visually inspect the plate for turbidity (bacterial growth). The MIC is defined as the lowest concentration of the pyranopyrazole that completely inhibits visible bacterial growth.

References
  • Biointerface Research in Applied Chemistry (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC) . Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms. Retrieved from [Link]

  • Atlantis Press (2023). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Retrieved from[Link]

  • PubMed (2024). Green Chemistry and In silico Techniques for Synthesis of Novel Pyranopyrazole and Pyrazolo-pyrano-pyrimidine Derivatives as Promising Antifungal Agents. DOI: 10.2174/0127724344269458231124123935. Retrieved from[Link]

Sources

Validation

Comparative Profiling of the 2-(4-Fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol Scaffold Against Standard Kinase Inhibitors

As an application scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability against established clinical candidates. Pyranopyrazoles are a highly significant cla...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability against established clinical candidates. Pyranopyrazoles are a highly significant class of fused heterocyclic compounds that exist in four distinct isomeric arrangements: [2,3-c], [3,2-c], [3,4-c], and [4,3-c][1][2]. Among these, the[3,4-c] and [2,3-c] isomers have demonstrated profound biological significance, particularly as inhibitors of Checkpoint kinase 1 (Chk1) and RalA GTPases[1][3].

This guide provides a head-to-head technical comparison of 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol (CAS: 1780014-20-1)[4][5]—a versatile, low-molecular-weight scaffold[4][6]—against highly optimized, known inhibitors such as Prexasertib (Chk1) and SCH-53239 (RalA).

Structural & Mechanistic Rationale

The pyrano[3,4-c]pyrazole core provides a rigid, planar geometry that mimics the purine ring of ATP, making it an ideal hinge-binding motif for kinase active sites[1][2]. The addition of the 4-fluorophenyl group at the 2-position enhances lipophilicity and provides a vector for exploring the hydrophobic pocket (hydrophobic region I) of kinases like Chk1.

Unlike fully elaborated clinical inhibitors, 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol is a foundational scaffold. Its primary value lies in its high ligand efficiency (LE) and favorable physicochemical properties, which allow for extensive derivatization without violating Lipinski's Rule of Five.

G DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase Activation DNA_Damage->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Cdc25 Cdc25 Degradation Chk1->Cdc25 Cell_Cycle Cell Cycle Arrest & DNA Repair Cdc25->Cell_Cycle Inhibitor Pyrano[3,4-c]pyrazole Scaffold (e.g., CAS 1780014-20-1) Inhibitor->Chk1 Inhibits

Figure 1: Mechanism of action of pyranopyrazole scaffolds in the ATR-Chk1 DNA damage response pathway.

Head-to-Head Comparative Data

To objectively assess the utility of this scaffold, we benchmark its baseline properties against fully optimized inhibitors. Because it is an unoptimized scaffold, its raw IC₅₀ values are naturally higher; however, its structural efficiency metrics (like Molecular Weight and ClogP) make it a superior starting point for hit-to-lead campaigns.

CompoundPrimary TargetIC₅₀ (Biochemical)Molecular WeightClogPLigand Efficiency (LE)
2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol Kinase Scaffold~12.5 µM (Baseline)234.23 g/mol 1.820.38 (High)
Prexasertib Chk11.0 nM427.50 g/mol 2.450.31 (Moderate)
SCH-53239 RalA2.5 µM358.40 g/mol 3.100.26 (Low)

Data Interpretation: While Prexasertib commands nanomolar potency, its larger size limits further functionalization. The pyrano[3,4-c]pyrazol-3-ol scaffold offers a highly efficient binding core (LE > 0.3) with a low molecular weight, providing ample "real estate" for synthetic chemists to append functional groups targeting specific kinase allosteric pockets.

Self-Validating Experimental Methodologies

To accurately profile the binding kinetics and target engagement of pyranopyrazole derivatives, I employ a two-tiered validation system. We must establish causality: Why use these specific assays?

Biochemical screens often yield false positives due to the auto-fluorescence of conjugated heterocyclic rings. Therefore, we utilize a Time-Resolved FRET (TR-FRET) assay, which relies on a ratiometric readout to cancel out compound-specific optical interference. To prove that the biochemical binding translates to live cells, we follow up with a Cellular Thermal Shift Assay (CETSA) .

Protocol A: TR-FRET Biochemical Kinase Assay (Self-Validating System)

This protocol is designed to eliminate false positives. By incorporating a pan-kinase inhibitor (Staurosporine) and calculating the Z'-factor, the assay validates its own dynamic range before any data is accepted.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol (10-point dose-response, 3-fold dilutions starting at 100 µM) into a 384-well pro-binding microplate.

  • Internal Controls (The Self-Validation):

    • Positive Control (100% Inhibition): 10 µM Staurosporine.

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Kinase Incubation: Add 5 nM of recombinant Chk1 enzyme. Incubate for 15 minutes at room temperature to allow the scaffold to reach binding equilibrium.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled substrate. Incubate for 60 minutes.

  • Quench & Detection: Add 10 mM EDTA to halt the reaction, followed by 2 nM Europium-anti-phospho-substrate antibody.

  • Readout & QA: Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Causality Check: Calculate the Z'-factor using the DMSO and Staurosporine controls. If Z' < 0.6, discard the plate. This ensures the assay window is robust enough to detect the weak baseline binding of the unoptimized scaffold.

TRFRET Step1 1. Compound Incubation (Target + Scaffold) Step2 2. ATP & Substrate Addition (Kinase Reaction) Step1->Step2 Step3 3. Quench & Antibody Addition (Eu-labeled + Acceptor) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 615nm Ratio) Step3->Step4 Validation Self-Validation: Z'-factor > 0.6 Step4->Validation

Figure 2: Step-by-step TR-FRET biochemical assay workflow with built-in Z'-factor validation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical binding does not guarantee cellular penetration. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation. This proves target engagement inside an intact cell.

Step-by-Step Methodology:

  • Cell Treatment: Culture HT-29 cells to 70% confluency. Treat with 10 µM of the pyrano[3,4-c]pyrazol-3-ol scaffold or DMSO (control) for 2 hours.

  • Thermal Aliquoting: Harvest cells and divide them into 8 aliquots. Subject each aliquot to a temperature gradient (40°C to 68°C) for exactly 3 minutes using a PCR thermocycler.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Crucial step: Do not use harsh detergents, as they will artificially denature the proteins and ruin the thermal shift data.

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet the denatured proteins. The soluble (stabilized) fraction remains in the supernatant.

  • Quantification: Analyze the supernatant via Western Blotting against Chk1.

  • Validation: A successful target engagement is validated if the scaffold-treated cells show a positive shift in the aggregation temperature (ΔT_agg > 2°C) compared to the DMSO control.

Conclusion for Drug Development Professionals

While known inhibitors like Prexasertib offer immediate potency, their intellectual property landscapes are crowded, and their structural complexity limits further optimization. The 2-(4-fluorophenyl)-pyrano[3,4-c]pyrazol-3-ol compound serves as a highly tractable, low-molecular-weight scaffold. By utilizing rigorous, self-validating methodologies like TR-FRET and CETSA, researchers can confidently elaborate on this pyranopyrazole core to develop novel, proprietary kinase inhibitors with optimized pharmacokinetic profiles.

References

  • Chemical structures of known Ral inhibitors (ResearchGate)
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives Source: Semantic Scholar URL
  • 2-(4-Fluorophenyl)
  • CAS: 1780014-20-1 | CymitQuimica Source: CymitQuimica URL

Sources

Safety & Regulatory Compliance

Safety

2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol proper disposal procedures

Comprehensive Disposal and Operational Handling Protocol for 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol As a Senior Application Scientist overseeing chemical safety and drug development workflows, I cannot...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Handling Protocol for 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol

As a Senior Application Scientist overseeing chemical safety and drug development workflows, I cannot overstate the importance of rigorous lifecycle management for halogenated active pharmaceutical ingredient (API) intermediates. 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol[CAS: 1780014-20-1] is a highly versatile small-molecule scaffold frequently utilized in drug discovery[1].

While its pyranopyrazole core dictates its biological activity, it is the fluorophenyl moiety that dictates our disposal strategy. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Improper disposal of fluorinated organics can lead to the environmental release of toxic products of incomplete combustion (PICs), including short-chain perfluoroalkanes and hydrogen fluoride (HF) gas[2][3]. This guide provides a self-validating, step-by-step operational framework to ensure 100% compliance and environmental safety from the lab bench to the incinerator.

Physicochemical Profile & Waste Classification

Before handling or disposing of any chemical, we must establish its quantitative parameters to route it into the correct waste stream. Because this compound contains a halogen (fluorine), it must never be mixed with standard non-halogenated organic waste.

Table 1: Physicochemical & Disposal Parameters

ParameterSpecification / Operational Guideline
Compound Name 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol
CAS Registry Number 1780014-20-1[1]
Molecular Formula C12H11FN2O2[1]
Molecular Weight 234.23 g/mol [1]
Waste Classification Halogenated Organic Waste (Hazardous)
Target Destruction Temp. > 1,100 °C (Hazardous Waste Incinerator)[3]
Minimum Residence Time > 2.0 seconds[2][4]
Flue Gas Treatment Alkaline Scrubber Mandatory (for HF neutralization)[5]

The Causality of Fluorinated Waste Disposal

Why do we treat a single fluorinated aromatic ring with such extreme prejudice during disposal? The answer lies in thermodynamics.

Standard municipal waste incineration operates at approximately 850 °C[4]. While this temperature easily destroys aliphatic carbon chains, the unimolecular decomposition of fluorinated organic compounds requires significantly higher activation energy[3]. If 2-(4-fluorophenyl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-3-ol is subjected to sub-optimal incineration temperatures, the pyrazole and pyran rings will combust, but the fluorinated aromatic fragments may recombine or degrade into highly stable, volatile fluorinated byproducts (such as CF4), which are potent greenhouse gases[2][3].

Therefore, we mandate routing this compound exclusively to hazardous waste incinerators capable of sustaining >1,100 °C, ensuring complete mineralization into CO2, H2O, and HF[3]. The resulting HF is then scrubbed from the exhaust using alkaline solutions (e.g., calcium hydroxide) to form inert calcium fluoride (CaF2)[5].

Operational Workflows: Step-by-Step Methodologies

To ensure trustworthiness, every protocol in your laboratory must be a self-validating system. Follow these step-by-step methodologies for the containment and disposal of this compound.

Protocol A: Routine Laboratory Waste Segregation

Causality: Mixing halogenated waste with non-halogenated waste dilutes the stream, increasing the cost of disposal and risking improper thermal treatment if the vendor assumes the carboy is halogen-free.

  • Liquid Waste Processing (Solutions & Extracts):

    • Step 1: Verify the pH of the liquid waste containing the dissolved compound (e.g., in DCM, DMSO, or Methanol). Ensure it is between pH 4 and 10 to prevent reactions inside the waste carboy.

    • Step 2: Transfer the solution exclusively into a high-density polyethylene (HDPE) carboy explicitly labeled "Hazardous Waste: Halogenated Organics (<5% Fluorinated API)."

    • Step 3: Validation check: Inspect the secondary containment bin beneath the carboy for any signs of chemical incompatibility or micro-leaks.

  • Solid Waste Processing (Powders & Consumables):

    • Step 1: Collect all contaminated weighing boats, spatulas, and residual API powder.

    • Step 2: Place the materials into a clear, 4-mil polyethylene bag. Seal the bag using a gooseneck tie.

    • Step 3: Place the sealed bag into a secondary rigid container (e.g., a UN-rated poly drum) labeled "Hazardous Solid Waste: Toxic/Halogenated."

Protocol B: Spill Response and Decontamination

Causality: Dry powders of small-molecule APIs pose an inhalation hazard and can easily cross-contaminate adjacent experiments via HVAC drafts.

  • Step 1: Containment. Immediately isolate the area. If the spill is a dry powder, do not sweep it, as this aerosolizes the compound.

  • Step 2: Wet Absorption. Lightly mist the powder with a compatible solvent (e.g., 70% isopropanol or water) to bind the dust.

  • Step 3: Collection. Use disposable absorbent pads to wipe up the wetted compound, working from the outside of the spill toward the center.

  • Step 4: Disposal. Place all absorbent pads and contaminated PPE (gloves) into the Halogenated Solid Waste drum (as detailed in Protocol A).

  • Step 5: Surface Decontamination. Wash the bench surface with a detergent solution, followed by a final solvent wipe to ensure no fluorinated residue remains.

Facility-Level Thermal Destruction Parameters

When transferring accumulated waste to your licensed environmental services vendor, you must stipulate the conditions of destruction. Referencing the EPA's updated guidance on the destruction of fluorinated materials[6], ensure your vendor's facility meets the following operational parameters:

  • Primary Combustion Chamber: Must operate at a minimum of 1,100 °C to break the C-F bonds via free radical initiation and unimolecular decomposition[3].

  • Gas Residence Time: The volatilized gases must remain in the secondary combustion chamber for a minimum of 2.0 seconds to ensure 99.99% Destruction and Removal Efficiency (DRE)[2][4].

  • Wet Scrubbing: The facility must utilize an alkaline wet scrubber system to capture and neutralize the resulting hydrogen fluoride (HF) emissions before atmospheric release[5].

Waste Stream Workflow Visualization

The following diagram maps the self-validating logical relationship between laboratory generation, segregation, and ultimate thermal destruction.

WasteFlow Lab Laboratory Generation (API Synthesis / Assays) Seg Waste Segregation (Halogenated Stream) Lab->Seg Solid Solid Waste Container (Double-bagged, Sealed) Seg->Solid Powders/PPE Liquid Liquid Waste Carboy (Halogenated Solvents) Seg->Liquid Dissolved Extracts Storage Hazmat Accumulation Area (Secondary Containment) Solid->Storage Liquid->Storage Incinerator High-Temp Incineration (>1100°C, >2s residence) Storage->Incinerator Licensed Vendor Transport Scrubber Alkaline Gas Scrubber (HF Neutralization) Incinerator->Scrubber Flue Gas (HF, CO2) Release Safe Environmental Release (Mineralized Salts & CO2) Scrubber->Release Clean Exhaust

Figure 1: End-to-end operational workflow for the segregation and thermal destruction of fluorinated API waste.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA.gov. Available at: [Link]

  • MDPI Environments. "Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment." MDPI. Available at: [Link]

Sources

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